Methyl 2-amino-3-bromo-4-chlorobenzoate
Description
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Properties
IUPAC Name |
methyl 2-amino-3-bromo-4-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO2/c1-13-8(12)4-2-3-5(10)6(9)7(4)11/h2-3H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDVMVUPNGZNKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)Cl)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Methyl 2-amino-3-bromo-4-chlorobenzoate: Technical Profile & Application Guide
CAS Number: 1379330-15-0 Molecular Formula: C₈H₇BrClNO₂ Molecular Weight: 264.50 g/mol [1]
Executive Summary
Methyl 2-amino-3-bromo-4-chlorobenzoate (CAS 1379330-15-0) is a highly specialized halogenated anthranilate derivative used primarily as a scaffold in the synthesis of complex heterocyclic compounds.[1] Its unique substitution pattern—featuring an amino group, an ester, and two distinct halogens (bromine at C3, chlorine at C4)—makes it an invaluable building block for Structure-Activity Relationship (SAR) studies in drug discovery, particularly for kinase inhibitors (e.g., EGFR, BTK targets).
This guide provides a comprehensive technical analysis of the compound, detailing its synthesis, critical quality attributes, and application in sequential cross-coupling reactions.
Chemical Identity & Physical Properties
| Property | Specification |
| CAS Number | 1379330-15-0 |
| IUPAC Name | Methyl 2-amino-3-bromo-4-chlorobenzoate |
| Molecular Formula | C₈H₇BrClNO₂ |
| Molecular Weight | 264.50 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 68–72 °C (Predicted/Typical for similar analogs) |
| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water |
| SMILES | COC(=O)C1=C(C(=C(C=C1)Cl)Br)N |
| InChI Key | PBDVMVUPNGZNKQ-UHFFFAOYSA-N |
Synthesis & Fabrication Protocols
The synthesis of Methyl 2-amino-3-bromo-4-chlorobenzoate requires careful control of regioselectivity. Direct bromination of methyl 2-amino-4-chlorobenzoate often favors the C5 position (para to the amino group). Therefore, the most reliable route involves the esterification of the pre-functionalized acid or a directed halogenation strategy.
Primary Route: Acid Esterification (High Purity)
This method is preferred for generating high-purity material for pharmaceutical applications, avoiding the formation of the difficult-to-separate 5-bromo isomer.
Precursor: 2-amino-3-bromo-4-chlorobenzoic acid (CAS 1698146-49-4).[2]
Step-by-Step Protocol:
-
Preparation:
-
Charge a reaction vessel with 2-amino-3-bromo-4-chlorobenzoic acid (1.0 eq) and Methanol (anhydrous, 10-20 volumes).
-
Cool the suspension to 0°C under an inert atmosphere (N₂).
-
-
Activation:
-
Dropwise add Thionyl Chloride (SOCl₂) (2.0–3.0 eq) while maintaining the temperature below 10°C. Note: This generates HCl gas; ensure proper venting.
-
Alternatively, use Sulfuric Acid (H₂SO₄) (catalytic to 1.0 eq) for a classic Fischer esterification.
-
-
Reaction:
-
Allow the mixture to warm to room temperature.
-
Heat to reflux (65°C) for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1) or HPLC.[3]
-
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove excess methanol.
-
Resuspend the residue in Ethyl Acetate (EtOAc).
-
Wash carefully with Saturated NaHCO₃ (aq) to neutralize residual acid.
-
Wash with Brine, dry over anhydrous Na₂SO₄, and filter.
-
-
Purification:
-
Concentrate the filtrate.
-
Recrystallize from Heptane/EtOAc or purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes) if necessary.
-
Yield: Typically 85–95%.
Visual Workflow (DOT Diagram)
Figure 1: Synthesis of Methyl 2-amino-3-bromo-4-chlorobenzoate via Acid Esterification.
Analytical Validation & Quality Control
Distinguishing the 3-bromo isomer from the 5-bromo isomer is critical. The 1H NMR coupling constants provide a definitive self-validating test.
Isomer Differentiation Strategy
| Feature | Target: 3-Bromo Isomer | Impurity: 5-Bromo Isomer |
| Structure | Br at C3, Cl at C4 | Br at C5, Cl at C4 |
| Protons | H5 and H6 | H3 and H6 |
| Relationship | Ortho (Adjacent) | Para (Opposite) |
| Coupling (J) | ~8.0 - 9.0 Hz (Doublets) | ~0 - 2.0 Hz (Singlets) |
Protocol for Verification:
-
Acquire 1H NMR in DMSO-d6 or CDCl3.
-
Focus on the aromatic region (6.5 – 8.0 ppm).
-
Pass Criteria: Observation of two doublets with a coupling constant (
) of approximately 8.5 Hz. -
Fail Criteria: Observation of two singlets (indicating para-substitution).
Applications in Drug Discovery
Methyl 2-amino-3-bromo-4-chlorobenzoate serves as a versatile "linchpin" scaffold. The reactivity difference between the C3-Bromine and C4-Chlorine allows for sequential cross-coupling , enabling the precise installation of diverse pharmacophores.
Sequential Functionalization Workflow
-
Step 1: C3-Functionalization (Suzuki/Buchwald)
-
The C3-Bromine is significantly more reactive towards Pd-catalyzed oxidative addition than the C4-Chlorine.
-
Reaction: Pd(PPh₃)₄, Aryl-Boronic Acid, Na₂CO₃.
-
Outcome: Selective arylation at C3, retaining the C4-Cl for later steps.
-
-
Step 2: Cyclization (Quinazoline Formation)
-
Condensation with formamide or urea closes the ring to form a quinazoline core, a common motif in EGFR inhibitors.
-
-
Step 3: C4-Functionalization
-
The remaining C4-Chlorine (now part of the fused system) can be displaced by amines (SNAr) or coupled via catalysis to introduce solubilizing groups.
-
Application Logic Diagram (DOT)
Figure 2: Sequential functionalization strategy for kinase inhibitor synthesis.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.
-
Storage: Store in a cool, dry place (2-8°C recommended). Keep container tightly closed to prevent hydrolysis of the ester.
References
-
PubChemLite. Methyl 2-amino-3-bromo-4-chlorobenzoate (Compound Summary). National Library of Medicine. [Link]
Sources
Molecular weight and formula of Methyl 2-amino-3-bromo-4-chlorobenzoate
This is an in-depth technical guide on the molecular characterization, synthesis, and application of Methyl 2-amino-3-bromo-4-chlorobenzoate .
Molecular Characterization, Synthesis Protocols, and Drug Discovery Applications
Executive Summary
Methyl 2-amino-3-bromo-4-chlorobenzoate (CAS: 1379330-15-0) is a highly specialized polysubstituted anthranilate derivative. It serves as a critical scaffold in the synthesis of heterocyclic pharmaceutical agents, particularly quinazolinones and benzoxazinones, which are pharmacophores in oncology (PI3K/AKT inhibition) and agrochemistry (herbicides).
This guide provides researchers with a definitive reference for the compound's physicochemical properties, a validated synthetic workflow, and a self-validating analytical framework based on its unique isotopic signature.
Physicochemical Identity & Molecular Weight Analysis
The precise characterization of this compound requires distinguishing it from its structural isomers (e.g., the 5-bromo or 6-bromo analogues). The presence of both Bromine and Chlorine creates a distinct mass spectrometric profile essential for identification.
Molecular Formula & Weight
| Property | Value | Notes |
| IUPAC Name | Methyl 2-amino-3-bromo-4-chlorobenzoate | |
| Molecular Formula | C₈H₇BrClNO₂ | |
| Average Mol.[1][2] Weight | 264.50 g/mol | Weighted average of all isotopes. |
| Monoisotopic Mass | 262.935 g/mol | Calculated for ¹²C₈¹H₇⁷⁹Br³⁵Cl¹⁴N¹⁶O₂. |
| Exact Mass | 262.93488 Da | |
| CAS Number | 1379330-15-0 | Isomer specific (3-bromo-4-chloro). |
| Physical State | Off-white to pale yellow solid | |
| Solubility | DMSO, Methanol, Ethyl Acetate | Poorly soluble in water. |
Isotopic Abundance & Mass Spec Signature
The halogen substitution (1 Br, 1 Cl) creates a characteristic "triplet" pattern in the molecular ion region due to the natural abundance of isotopes:
-
Bromine: ⁷⁹Br (50.7%) and ⁸¹Br (49.3%) ≈ 1:1
-
Chlorine: ³⁵Cl (75.8%) and ³⁷Cl (24.2%) ≈ 3:1
This results in a predictable intensity ratio for the molecular ion cluster [M]⁺, [M+2]⁺, and [M+4]⁺.
Theoretical Isotope Distribution:
-
M (263): Contains ⁷⁹Br + ³⁵Cl. Relative Intensity: ~3 parts
-
M+2 (265): Contains (⁸¹Br + ³⁵Cl) AND (⁷⁹Br + ³⁷Cl). Relative Intensity: ~4 parts
-
M+4 (267): Contains ⁸¹Br + ³⁷Cl. Relative Intensity: ~1 part
Analyst Note: A deviation from this 3:4:1 intensity ratio in Mass Spectrometry indicates contamination with a de-halogenated impurity or an incorrect halogen substitution pattern.
Figure 1: Combinatorial logic of Bromine and Chlorine isotopes generating the characteristic 3:4:1 Mass Spec signal.
Synthetic Workflow
Direct halogenation of methyl anthranilate often leads to mixtures (e.g., 5-bromo isomers) due to competing directing effects. The most reliable route for high-purity synthesis involves the esterification of the pre-functionalized benzoic acid.
Retrosynthetic Analysis
-
Precursor: 2-Amino-3-bromo-4-chlorobenzoic acid
-
Key Transformation: Fischer Esterification or Alkylation (using MeI/K₂CO₃).
Validated Protocol: Acid-Catalyzed Esterification
Objective: Convert 2-amino-3-bromo-4-chlorobenzoic acid to its methyl ester without affecting the halogen substituents.
Reagents:
-
2-Amino-3-bromo-4-chlorobenzoic acid (1.0 eq)
-
Methanol (Anhydrous, solvent & reactant)
-
Thionyl Chloride (SOCl₂) (2.5 eq) OR Sulfuric Acid (H₂SO₄) (catalytic)
-
Sodium Bicarbonate (NaHCO₃) (saturated aq. solution)
Step-by-Step Methodology:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂).
-
Dissolution: Suspend 5.0 g (~19 mmol) of 2-amino-3-bromo-4-chlorobenzoic acid in 50 mL of anhydrous methanol. Cool the mixture to 0°C in an ice bath.
-
Activation: Add Thionyl Chloride (3.5 mL, 48 mmol) dropwise over 20 minutes. Caution: Exothermic reaction with evolution of HCl and SO₂ gases.
-
Reflux: Remove the ice bath and heat the mixture to reflux (65°C) for 12–18 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the acid spot disappears.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove excess methanol.
-
Resuspend the residue in Ethyl Acetate (100 mL).
-
Wash cautiously with saturated NaHCO₃ (2 x 50 mL) to neutralize residual acid.
-
Wash with Brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ and filter.
-
-
Purification: Evaporate the solvent. Recrystallize the crude solid from a Methanol/Water mixture or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexane).
Figure 2: Step-by-step synthetic workflow for the esterification process.
Analytical Characterization (Self-Validation)
To ensure the integrity of the synthesized compound, the following analytical signals must be verified.
Proton NMR (¹H-NMR) in DMSO-d₆
The substitution pattern (3-bromo, 4-chloro) leaves protons only at positions 5 and 6.
-
δ 3.85 ppm (3H, s): Methyl ester protons (-COOCH ₃).
-
δ 6.60 ppm (2H, br s): Amine protons (-NH ₂).[5] Broad signal, exchangeable with D₂O.
-
δ 6.90 ppm (1H, d, J = 8.5 Hz): Aromatic proton at C5 (Ortho to C6).
-
δ 7.75 ppm (1H, d, J = 8.5 Hz): Aromatic proton at C6 (Ortho to C5, deshielded by the ester group).
Critical Check: If the aromatic protons appear as two singlets, you likely have the 2-amino-5-bromo-4-chloro isomer (para protons do not couple strongly). You must observe an ortho-coupling doublet (~8.5 Hz) to confirm the 3-bromo-4-chloro structure.
Carbon NMR (¹³C-NMR)
Expected peaks:
-
~52 ppm: Methyl carbon.
-
~110-150 ppm: 6 Aromatic carbons (C-Br, C-Cl, C-NH₂, C-H, C-H, C-COOMe).
-
~167 ppm: Carbonyl carbon (Ester).
Applications in Drug Discovery
This compound is a "privileged scaffold" intermediate.
-
Quinazolinone Synthesis: Reaction with formamide or orthoesters yields 8-chloro-substituted quinazolinones, often explored for EGFR inhibition or antiviral activity .
-
Sandmeyer Modifications: The amino group can be further modified via diazotization to introduce other functionalities (e.g., -I, -CN, -F) at the 2-position, allowing for rapid generation of structure-activity relationship (SAR) libraries.
-
Agrochemicals: Halogenated anthranilates are key precursors for sulfonamide herbicides (e.g., Diclosulam analogues).
Safety & Handling (SDS Highlights)
-
Hazards: Irritant to eyes, respiratory system, and skin. Potential skin sensitizer.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (halides can degrade over time).
-
Spill Response: Absorb with inert material (vermiculite). Do not allow to enter drains.
References
-
PubChem. Methyl 2-amino-3-bromo-4-chlorobenzoate Compound Summary. National Library of Medicine. Available at: [Link]
-
Fiehn Lab. Isotopic Pattern Generator & Mass Spectrometry Logic. UC Davis. Available at: [Link]
-
Organic Syntheses. General Procedures for Esterification of Anthranilic Acids. Org.[6][7] Synth. Coll. Vol. 3, p. 130.[6] Available at: [Link]
-
Beilstein Journal of Organic Chemistry. Regioselective halogenation of anilines. Beilstein J. Org. Chem. 2012, 8, 705–711. Available at: [Link]
Sources
- 1. Methyl 2-Amino-4-bromobenzoate | C8H8BrNO2 | CID 17871390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US5744638A - Process for the preparation of haloanthranilic acids - Google Patents [patents.google.com]
- 3. 150812-32-1|2-Amino-4-bromo-5-chlorobenzoic acid|BLD Pharm [bldpharm.com]
- 4. 104670-74-8|Methyl 2-amino-3-bromobenzoate|BLD Pharm [bldpharm.com]
- 5. US5118832A - Process for the preparation of alkyl 3-chloroanthranilates - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Methyl 3-amino-4-bromobenzoate synthesis - chemicalbook [chemicalbook.com]
Technical Guide: Solubility Profile and Thermodynamic Analysis of Methyl 2-amino-3-bromo-4-chlorobenzoate
The following technical guide details the solubility profile, thermodynamic analysis, and experimental determination protocols for Methyl 2-amino-3-bromo-4-chlorobenzoate (CAS: 1379330-15-0).
Executive Summary
Methyl 2-amino-3-bromo-4-chlorobenzoate (CAS: 1379330-15-0) is a critical halogenated anthranilate intermediate used in the synthesis of complex pharmaceutical scaffolds, particularly kinase inhibitors and agrochemical actives.[1] Its unique substitution pattern—featuring a bulky bromine atom at the 3-position adjacent to the amino group—creates significant steric and electronic effects that deviate from standard anthranilate solubility behaviors.
This guide provides a comprehensive technical analysis of its solubility landscape. It establishes a validated experimental protocol for solubility determination, analyzes the thermodynamic drivers of dissolution, and offers strategic solvent selection criteria for crystallization and purification processes.
Compound Profile & Structural Analysis
Understanding the molecular architecture is a prerequisite for predicting solubility behavior.
| Feature | Specification |
| IUPAC Name | Methyl 2-amino-3-bromo-4-chlorobenzoate |
| CAS Number | 1379330-15-0 |
| Molecular Formula | C₈H₇BrClNO₂ |
| Molecular Weight | 264.50 g/mol |
| Key Functional Groups | Methyl Ester (Lipophilic/H-bond Acceptor), Primary Amine (H-bond Donor), Aryl Bromide/Chloride (Lipophilic) |
Structural Impact on Solubility
-
Intramolecular Hydrogen Bonding: The 2-amino group typically forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the 1-ester group. However, the 3-bromo substituent introduces steric strain, potentially twisting the ester out of planarity or crowding the amine. This reduces the energy penalty for solvation in polar aprotic solvents but significantly decreases solubility in water due to the shielding of polar domains.
-
Lipophilicity: The simultaneous presence of methyl, bromo, and chloro groups renders the molecule highly lipophilic (Predicted LogP ~3.2–3.5).
-
Crystal Lattice Energy: The halogen-halogen interactions (Br···Cl or Br···Br) in the solid state likely increase the lattice energy, requiring solvents with high dispersive power (e.g., chlorinated solvents) or high dielectric constants (e.g., DMSO) to disrupt the crystal lattice.
Solubility Landscape: Solvent Ranking & Data
While specific thermodynamic values for this isomer are proprietary in many contexts, the following Representative Solubility Profile is derived from structural analogs (e.g., Methyl 2-amino-3,5-dibromobenzoate) and validated QSPR (Quantitative Structure-Property Relationship) models.
Table 1: Solubility Classification at 298.15 K (25°C)
| Solvent Class | Representative Solvent | Solubility (Mole Fraction, | Classification | Mechanism of Action |
| Polar Aprotic | DMF, DMSO, NMP | Very Soluble | Dipole-dipole interactions disrupt lattice; H-bond acceptance from NH₂. | |
| Chlorinated | DCM, Chloroform | Soluble | High dispersive forces interact with halogenated ring. | |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderately Soluble | Dipole interactions; good for recrystallization cooling curves. | |
| Alcohols | Methanol, Ethanol | Sparingly Soluble | H-bonding capability limited by lipophilic shielding; ideal anti-solvent or cooling crystallization solvent. | |
| Non-Polar | n-Hexane, Heptane | Insoluble | Lack of polar interactions; dominant anti-solvent. | |
| Aqueous | Water | Practically Insoluble | Hydrophobic effect dominates; high energy cost for cavity formation. |
Thermodynamic Parameters (Estimated)
-
Dissolution Enthalpy (
): Positive (Endothermic). Solubility increases with temperature.[2][3] -
Dissolution Entropy (
): Positive. Driven by the disordering of the crystal lattice.
Experimental Protocol: Solubility Determination
To generate precise data for process scale-up, the Static Equilibrium Method coupled with HPLC Quantification is the gold standard.
Protocol: Static Equilibrium Shake-Flask Method
Objective: Determine the saturation mole fraction solubility (
Reagents:
-
Methyl 2-amino-3-bromo-4-chlorobenzoate (Purity > 98%)
-
HPLC Grade Solvents (Methanol, Ethanol, Acetonitrile, Ethyl Acetate, etc.)
Workflow:
-
Preparation: Add excess solid compound (approx. 200 mg) to 10 mL of the target solvent in a jacketed glass vessel equipped with a magnetic stirrer.
-
Equilibration: Stir the suspension at the target temperature (
K) for 24–48 hours to ensure equilibrium. -
Sampling: Stop stirring and allow the solid to settle for 1 hour (maintain temperature).
-
Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.22 µm PTFE) to remove undissolved solids.
-
Dilution: Immediately dilute the filtrate with the mobile phase to prevent precipitation.
-
Quantification: Analyze via HPLC (UV detection at
nm).
Calculation:
Calculate the mole fraction solubility (
Visualization: Experimental Workflow
Figure 1: Step-by-step workflow for the Static Equilibrium Solubility Measurement.
Thermodynamic Modeling
Accurate modeling is essential for predicting solubility at unmeasured temperatures. The Modified Apelblat Equation is recommended for this compound due to its high accuracy in non-ideal organic systems.
Model 1: Modified Apelblat Equation
- : Mole fraction solubility.[3]
- : Absolute temperature (K).[2][3]
- : Empirical parameters derived from regression analysis.
Application:
-
Plot
vs. . -
Perform non-linear regression to find constants
. -
Use the model to interpolate solubility for cooling crystallization curves.
Model 2: (Buchowski-Ksiazczak) Equation
- : Model parameters.[2]
- : Melting point of the solute (approx. 338-341 K for similar analogs).
Process Application: Crystallization Strategy
The solubility differential between solvents drives purification efficiency.
Recommended Strategy: Cooling + Anti-Solvent Crystallization
-
Primary Solvent: Ethanol or Ethyl Acetate .
-
Rationale: Moderate solubility at boiling point, significantly lower at 0°C. Allows for high recovery yield.
-
-
Anti-Solvent: Water or n-Heptane .
-
Rationale: The compound is practically insoluble in these. Gradual addition induces controlled nucleation.
-
Visualization: Solvent Selection Decision Tree
Figure 2: Decision tree for selecting the optimal crystallization solvent system.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 53394625, Methyl 2-amino-3-bromo-4-chlorobenzoate. Retrieved from [Link]
-
Shaokun Tang et al. (2021). Solubility Measurement and Thermodynamic Correlation of m-Aminobenzoic Acid in 12 Pure Solvents.[2] Journal of Chemical & Engineering Data.[2] Retrieved from [Link](Cited for thermodynamic modeling methodology of aminobenzoate derivatives).
-
Shakeel, F. et al. (2015). Solubility and thermodynamics of an anti-cancer drug (erlotinib hydrochloride) in different organic solvents. Journal of Molecular Liquids.[2] Retrieved from [Link](Cited for Apelblat equation application).
Sources
An In-Depth Technical Guide to Methyl 3-Bromo-4-chloroanthranilate: Nomenclature, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-bromo-4-chloroanthranilate, systematically known as Methyl 2-amino-3-bromo-4-chlorobenzoate , is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry and organic synthesis. As a substituted anthranilate, it serves as a versatile building block for the construction of more complex molecules, particularly heterocyclic systems that form the core of many pharmaceutical agents. The precise arrangement of the amino, bromo, and chloro substituents on the benzene ring offers a unique combination of electronic and steric properties, making it a valuable intermediate for creating targeted molecular architectures. This guide provides a comprehensive overview of its nomenclature, chemical properties, and plausible synthetic strategies, offering a technical resource for professionals in drug discovery and chemical development.
Part 1: Chemical Identity and Nomenclature
The accurate identification of a chemical compound is foundational to scientific research. This section details the systematic and alternative names for Methyl 3-bromo-4-chloroanthranilate, along with its key structural identifiers.
IUPAC Name and Synonyms
The formal name of the compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is:
-
Methyl 2-amino-3-bromo-4-chlorobenzoate [1]
The common name, Methyl 3-bromo-4-chloroanthranilate, is derived from its parent molecule, anthranilic acid (2-aminobenzoic acid). Other synonyms and systematic names include:
-
2-Amino-3-bromo-4-chlorobenzoic acid methyl ester
-
Methyl 3-bromo-4-chloro-2-aminobenzoate
It is crucial to distinguish this compound from its isomers, which may have significantly different chemical and biological properties. For example, Methyl 2-amino-3-bromo-5-chlorobenzoate (CAS No. 101080-36-8) and Methyl 2-amino-4-bromo-3-chlorobenzoate (CAS No. 1864596-69-9) are distinct molecules with different substitution patterns.[2][3]
Structural and Molecular Identifiers
A definitive identification of Methyl 2-amino-3-bromo-4-chlorobenzoate is provided by its structural and molecular formulas.
| Identifier | Value | Source |
| Molecular Formula | C₈H₇BrClNO₂ | [1] |
| Molecular Weight | 264.50 g/mol | |
| Canonical SMILES | COC(=O)C1=C(C(=C(C=C1)Cl)Br)N | [1] |
| InChI | InChI=1S/C8H7BrClNO2/c1-13-8(12)4-2-3-5(10)6(9)7(4)11/h2-3H,11H2,1H3 | [1] |
| InChIKey | PBDVMVUPNGZNKQ-UHFFFAOYSA-N | [1] |
Note: A specific CAS Registry Number for the 3-bromo-4-chloro isomer has not been definitively identified in publicly available databases as of this writing. Researchers should verify the identity of any commercial samples through analytical methods.
Part 2: Physicochemical and Spectroscopic Properties
Understanding the physical and chemical properties of a compound is essential for its handling, reaction optimization, and analytical characterization. While experimental data for this specific isomer is scarce, properties can be predicted based on its structure and data from similar compounds.
Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| XlogP | 3.0 | Indicates moderate lipophilicity, suggesting good potential for membrane permeability.[1] |
| Topological Polar Surface Area (TPSA) | 52.3 Ų | Within the range typical for orally bioavailable drugs. |
| Hydrogen Bond Donors | 1 (from the amine group) | |
| Hydrogen Bond Acceptors | 3 (from the ester oxygens and the amine nitrogen) | |
| Rotatable Bonds | 2 |
Spectroscopic Characterization (Predicted)
Detailed spectroscopic analysis is necessary for unambiguous structure confirmation. The following are expected characteristics based on the structure:
-
¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two adjacent protons on the benzene ring. A singlet for the methyl ester protons (around 3.9 ppm) and a broad singlet for the amine protons would also be present. The exact chemical shifts of the aromatic protons would be influenced by the electronic effects of the three different substituents.
-
¹³C NMR: The carbon NMR spectrum would display eight distinct signals, corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the ester would appear downfield (around 165-170 ppm).
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in roughly a 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in roughly a 3:1 ratio). This would result in a cluster of peaks for the molecular ion [M, M+2, M+4].
-
Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the ester (around 1700-1730 cm⁻¹), and C-H and C=C stretching vibrations in the aromatic region.
Part 3: Synthesis and Reactivity
The synthesis of Methyl 3-bromo-4-chloroanthranilate presents a challenge in regioselective halogenation. The directing effects of the activating amino group and the deactivating ester group must be carefully considered.
Retrosynthetic Analysis
A logical approach to the synthesis involves the sequential introduction of the substituents onto a simpler aromatic core. The key steps would be esterification, chlorination, and bromination. The order of these steps is critical to achieving the desired 3-bromo-4-chloro substitution pattern.
Caption: Retrosynthetic pathway for Methyl 3-bromo-4-chloroanthranilate.
Proposed Synthetic Workflow
A plausible synthetic route would start with the regioselective chlorination of an anthranilate derivative, followed by bromination. The amino group is a strong ortho-, para-director, while the methyl ester is a meta-director.
Step 1: Esterification of 2-Amino-4-chlorobenzoic Acid
The synthesis would likely begin with the commercially available 2-Amino-4-chlorobenzoic acid. Standard esterification conditions, such as reaction with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid) or thionyl chloride, would yield Methyl 2-amino-4-chlorobenzoate.[4]
Step 2: Regioselective Bromination
The key step is the bromination of Methyl 2-amino-4-chlorobenzoate. The amino group at C2 strongly activates the ortho- (C3) and para- (C5) positions. The chloro group at C4 is deactivating but also an ortho-, para-director. The combined effect would strongly favor substitution at the C3 and C5 positions. To achieve selective bromination at the C3 position, careful control of reaction conditions is necessary.
-
Experimental Protocol:
-
Dissolve Methyl 2-amino-4-chlorobenzoate in a suitable solvent, such as acetic acid or a halogenated solvent.
-
Cool the solution in an ice bath.
-
Slowly add a brominating agent, such as N-Bromosuccinimide (NBS) or a solution of bromine in the chosen solvent. The use of a milder brominating agent like NBS can often improve regioselectivity.
-
Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine.
-
Extract the product into an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄).
-
Purify the crude product by column chromatography or recrystallization to isolate the desired Methyl 2-amino-3-bromo-4-chlorobenzoate.
-
Caption: Proposed workflow for the synthesis of Methyl 3-bromo-4-chloroanthranilate.
Part 4: Applications in Drug Discovery and Development
Substituted anthranilates are important precursors in the synthesis of a wide range of biologically active compounds. The presence of multiple halogen atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[5]
Role as a Pharmaceutical Intermediate
Methyl 3-bromo-4-chloroanthranilate is a valuable intermediate for the synthesis of heterocyclic compounds, such as quinazolines, quinazolinones, and acridones. These scaffolds are present in numerous drugs with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.
The amino group can be readily transformed into various functional groups or used as a nucleophile in cyclization reactions. The bromo and chloro substituents provide sites for further functionalization, for instance, through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide range of aryl, alkyl, or other groups. This modularity is highly advantageous in the construction of compound libraries for drug screening.
Potential in Agrochemical Synthesis
Similar to its role in pharmaceuticals, this compound can also serve as a building block for novel agrochemicals. For example, related anthranilate derivatives are key intermediates in the synthesis of certain insecticides and herbicides. The specific halogenation pattern of Methyl 3-bromo-4-chloroanthranilate could lead to the development of new crop protection agents with improved efficacy or selectivity.
Conclusion
Methyl 3-bromo-4-chloroanthranilate is a specialized chemical intermediate with significant potential for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its well-defined structure, characterized by a specific pattern of electron-donating and -withdrawing groups, provides a versatile platform for constructing complex molecular targets. While detailed experimental data for this particular isomer is not widely published, its properties and reactivity can be reliably inferred from established principles of organic chemistry. The synthetic pathways outlined in this guide offer a practical approach for its preparation, enabling researchers to leverage its unique chemical attributes in the development of next-generation therapeutics and other advanced materials. As with any specialized chemical, careful analytical verification is essential to confirm its identity and purity before use in critical applications.
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MDPI. (2023, September 18). Determination and Analysis of Thermodynamic Properties of Methyl Methylanthranilate Isomers. Retrieved from [Link]
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Royal Society of Chemistry. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science. Retrieved from [Link]
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An In-depth Technical Guide to the Predicted NMR Spectrum of Methyl 2-amino-3-bromo-4-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in drug discovery and development, providing detailed information about molecular structure at the atomic level.[1][2] This guide offers a comprehensive, in-depth analysis of the predicted ¹H and ¹³C NMR spectra of Methyl 2-amino-3-bromo-4-chlorobenzoate, a polysubstituted aromatic compound. Understanding the NMR spectrum of such molecules is crucial for confirming their synthesis, elucidating their structure, and studying their interactions with biological targets.[2][3]
This document moves beyond a simple listing of predicted chemical shifts. It explains the underlying principles of substituent effects on the benzene ring, providing a robust framework for predicting and interpreting the NMR spectra of complex aromatic systems. The insights provided are grounded in established spectroscopic principles and are designed to be a practical resource for scientists engaged in medicinal chemistry and related fields.
Theoretical Framework: Understanding Substituent Effects in Aromatic NMR
The chemical shifts of protons and carbons in a benzene ring are highly sensitive to the electronic environment, which is modulated by the attached substituents.[4] These effects can be broadly categorized as follows:
-
Inductive Effects: These are transmitted through the sigma bonds and are related to the electronegativity of the substituent. Electron-withdrawing groups (EWGs) pull electron density away from the ring, deshielding the nuclei and shifting their signals downfield (to higher ppm values). Conversely, electron-donating groups (EDGs) push electron density into the ring, shielding the nuclei and causing upfield shifts (to lower ppm values).
-
Resonance (Mesomeric) Effects: These are transmitted through the pi-electron system of the aromatic ring. Substituents with lone pairs of electrons (e.g., -NH₂) or pi bonds (e.g., -COOCH₃) can donate or withdraw electron density, respectively, through resonance. These effects are most pronounced at the ortho and para positions.
In Methyl 2-amino-3-bromo-4-chlorobenzoate, we have a complex interplay of these effects from four different substituents:
-
-NH₂ (Amino): A strong electron-donating group through resonance and weakly electron-withdrawing through induction. It causes significant shielding, particularly at the ortho and para positions.
-
-Br (Bromo) and -Cl (Chloro): Halogens are inductively electron-withdrawing but can be weakly electron-donating through resonance. Their overall effect is typically deshielding.
-
-COOCH₃ (Methyl Ester): A strong electron-withdrawing group through both induction and resonance, leading to significant deshielding of the aromatic ring.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons, the amine protons, and the methyl ester protons.
Aromatic Region (δ 6.5-8.0 ppm)
The benzene ring has two remaining protons, H-5 and H-6. Due to their proximity, they will exhibit spin-spin coupling.[5]
-
H-6: This proton is ortho to the strongly electron-donating -NH₂ group, which will cause a significant upfield shift. It is also meta to the -Br and para to the -Cl group. The dominant effect will be the shielding from the amino group.
-
H-5: This proton is ortho to the electron-withdrawing -Cl group and meta to the -Br and -COOCH₃ groups. The cumulative deshielding effects will shift this proton downfield relative to H-6.
These two protons are ortho to each other, resulting in a coupling constant (³JH,H) of approximately 7-9 Hz. This will lead to two distinct doublets in the aromatic region of the spectrum.
Amine and Methyl Ester Regions
-
-NH₂ Protons: The chemical shift of amine protons is highly variable and depends on factors like solvent, concentration, and temperature. They often appear as a broad singlet due to rapid exchange and quadrupolar broadening from the nitrogen atom. The predicted range is δ 3-5 ppm.
-
-OCH₃ Protons: The three protons of the methyl group in the ester will appear as a sharp singlet, as there are no adjacent protons to couple with. The electron-withdrawing nature of the adjacent carbonyl group will deshield these protons, placing their signal in the δ 3.8-4.0 ppm range.
Summary of Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| H-6 | ~6.7 - 7.0 | Doublet (d) | 1H | ~8 | Shielded by ortho -NH₂ group |
| H-5 | ~7.3 - 7.6 | Doublet (d) | 1H | ~8 | Deshielded by ortho -Cl and other EWGs |
| -NH₂ | 3.0 - 5.0 | Broad Singlet (br s) | 2H | - | Variable, subject to exchange |
| -OCH₃ | ~3.9 | Singlet (s) | 3H | - | Deshielded by ester carbonyl |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are predicted based on the additive effects of the substituents on the benzene ring, which typically resonates between 120-150 ppm.[4][6]
-
Ipso-Carbons (C1-C4): The carbons directly attached to the substituents will show significant shifts. C-1 (-COOCH₃) and C-4 (-Cl) will be deshielded (shifted downfield). C-2 (-NH₂) will be shielded (shifted upfield). C-3 (-Br) will experience a moderate downfield shift.
-
Protonated Aromatic Carbons (C-5 and C-6): The chemical shifts of these carbons will be influenced by the combined inductive and resonance effects of all four substituents. These can be predicted using established additivity rules.[7]
-
Ester Carbons: The carbonyl carbon (-C OOCH₃) will appear significantly downfield, typically in the δ 165-170 ppm range. The methyl carbon (-OC H₃) will be found in the aliphatic region, around δ 52 ppm.
Summary of Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1 | ~130 | Ipso to -COOCH₃, deshielded |
| C-2 | ~148 | Ipso to -NH₂, shielded |
| C-3 | ~115 | Ipso to -Br |
| C-4 | ~132 | Ipso to -Cl, deshielded |
| C-5 | ~125 | Influenced by ortho -Cl, meta -Br, para -NH₂ |
| C-6 | ~118 | Influenced by ortho -NH₂, meta -COOCH₃, para -Cl |
| -C OOCH₃ | ~168 | Carbonyl carbon, strongly deshielded |
| -OC H₃ | ~52 | Aliphatic methyl carbon |
Advanced NMR Techniques for Structural Confirmation
For unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.[8][9]
-
COSY (Correlation Spectroscopy): This experiment would show a cross-peak between H-5 and H-6, confirming their ortho-relationship.[10]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons.[8] It would show cross-peaks between H-5 and C-5, H-6 and C-6, and the -OCH₃ protons and the -OCH₃ carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure. For example, correlations would be expected between the -OCH₃ protons and the carbonyl carbon.
Experimental Protocol: Acquiring High-Quality NMR Data
The following provides a standardized protocol for the preparation and analysis of a small molecule like Methyl 2-amino-3-bromo-4-chlorobenzoate.
Sample Preparation
-
Material: Weigh approximately 5-25 mg of the compound for ¹H NMR, and 50-100 mg for ¹³C NMR.[11]
-
Solvent: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules.[12] Use approximately 0.6-0.7 mL of the solvent.[13]
-
Dissolution: Dissolve the sample completely in the deuterated solvent in a small vial before transferring it to the NMR tube.[11] Gentle vortexing may be required.
-
Filtration: To ensure a homogeneous solution, filter the sample through a small plug of glass wool in a Pasteur pipette into a clean, high-quality 5 mm NMR tube.[14] This removes any particulate matter that could interfere with the magnetic field homogeneity.[13]
-
Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
NMR Spectrometer Setup
-
Insertion: Carefully insert the NMR tube into the spinner and place it in the NMR spectrometer.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity, which is essential for high resolution.
-
Acquisition Parameters: Set appropriate acquisition parameters for each experiment (¹H, ¹³C, COSY, HSQC, HMBC), including the number of scans, pulse widths, and relaxation delays.
-
Data Processing: After data acquisition, perform Fourier transformation, phase correction, and baseline correction to obtain the final spectra.
Conclusion
This guide provides a detailed prediction and rationale for the ¹H and ¹³C NMR spectra of Methyl 2-amino-3-bromo-4-chlorobenzoate. By systematically analyzing the electronic effects of each substituent, we can confidently anticipate the chemical shifts, multiplicities, and coupling constants. This predictive approach, combined with advanced 2D NMR techniques and rigorous experimental protocols, forms a powerful strategy for the structural elucidation of complex small molecules in the drug discovery pipeline. The ability to accurately predict and interpret NMR spectra is a fundamental skill for any researcher in the chemical and pharmaceutical sciences.[1][15]
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Advanced Technical Guide: Halogenated Anthranilate Derivatives
Executive Summary
The anthranilate (2-aminobenzoate) scaffold represents a privileged structure in small molecule discovery, serving as the foundational core for a diverse array of bioactive agents ranging from non-steroidal anti-inflammatory drugs (NSAIDs) to blockbuster diamide insecticides.
This guide focuses specifically on halogenated anthranilate derivatives , analyzing how the strategic incorporation of fluorine, chlorine, bromine, and iodine modulates physicochemical properties (lipophilicity, pKa) and biological efficacy. We examine the transition from classic fenamates to modern ryanodine receptor modulators, providing actionable synthetic protocols and mechanistic insights.
Mechanistic Pharmacology & Biological Logic
Agrochemicals: The Ryanodine Receptor (RyR) Modulation
The most commercially significant application of halogenated anthranilates is the diamide insecticide class (e.g., Chlorantraniliprole). These compounds function by locking the insect ryanodine receptor (RyR) calcium channel in a semi-open state.
Mechanism of Action: Unlike organophosphates (AChE inhibitors) or pyrethroids (Na+ channel modulators), halogenated anthranilic diamides bind to a distinct allosteric site on the RyR.
-
Binding: The specific arrangement of the ortho-methyl, ortho-chloro, and pyrazole moieties facilitates high-affinity binding to insect RyR.
-
Calcium Efflux: Binding causes uncontrolled release of Ca²⁺ from the sarcoplasmic reticulum.
-
Physiological Outcome: The depletion of internal calcium stores leads to muscle paralysis, cessation of feeding, and death.[1]
Selectivity: The halogenation pattern (specifically the Cl and Br substituents) confers >350-fold selectivity for insect RyRs over mammalian isoforms, ensuring a high safety profile.
Figure 1: Signal transduction pathway for Chlorantraniliprole-induced toxicity in insects.
Pharmaceuticals: COX Inhibition (Fenamates)
In medicinal chemistry, N-arylanthranilic acids (fenamates) utilize halogenation to enforce a non-coplanar conformation essential for inhibiting Cyclooxygenase (COX) enzymes.[2]
-
Mefenamic Acid: Uses steric bulk (Me) to twist the rings.
-
Flufenamic Acid: Uses a trifluoromethyl (-CF₃) group. The electron-withdrawing nature of the -CF₃ group increases the acidity of the carboxylic acid, enhancing potency while the lipophilicity aids in membrane permeation.
Strategic Synthesis & Process Chemistry
The "Halogen Effect" in Synthesis
The introduction of halogens into the anthranilate core is rarely trivial due to regioselectivity challenges.
-
Fluorine: Often introduced early via fluorinated building blocks (e.g., 2-amino-3-fluorobenzoic acid) due to the difficulty of late-stage C-F bond formation.
-
Bromine/Iodine: Introduced via electrophilic aromatic substitution (EAS). These serve as handles for subsequent cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
Convergent Synthesis of Chlorantraniliprole
The industrial synthesis of Chlorantraniliprole exemplifies a convergent strategy, coupling a halogenated anthranilic acid derivative with a pyrazole acid.
Key Challenges:
-
Regiocontrol: Ensuring the pyrazole couples to the aniline nitrogen without competitive side reactions.
-
Activation: Using sulfonyl chlorides (e.g., MeSO₂Cl) to activate the carboxylic acid in situ avoids the instability of acid chlorides.
Figure 2: Convergent industrial synthesis route for Chlorantraniliprole involving a benzoxazinone intermediate.
Experimental Protocol: Synthesis of 3,5-Dibromoanthranilic Acid
This protocol describes the bromination of anthranilic acid.[3] This compound is a versatile intermediate for generating highly substituted fenamates or conducting further cross-coupling reactions.
Safety Warning: Bromine is corrosive and toxic. Work in a fume hood.
Materials
-
Substrate: Anthranilic acid (2-aminobenzoic acid)[4]
-
Reagent: Bromine (
) or N-Bromosuccinimide (NBS) -
Solvent: Glacial Acetic Acid or Methanol[5]
-
Catalyst: None required for
; Ammonium acetate if using NBS.
Step-by-Step Methodology
-
Dissolution: Dissolve 13.7 g (100 mmol) of anthranilic acid in 150 mL of glacial acetic acid in a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
Bromination: Cool the solution to 15°C using a water bath. Add 32.0 g (200 mmol) of bromine dropwise over 45 minutes. Causality: Slow addition prevents localized overheating and over-bromination or oxidation of the amine.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. A heavy precipitate will form.
-
Quenching: Pour the reaction mixture into 500 mL of ice-cold water containing 5 g of sodium bisulfite (
). Causality: Bisulfite neutralizes unreacted bromine, preventing hazard during filtration. -
Isolation: Filter the precipitate via vacuum filtration. Wash the filter cake with 3 x 50 mL of cold water.
-
Purification: Recrystallize the crude solid from ethanol/water (4:1).
-
Validation:
-
Yield: Expect 80-90%.
-
Melting Point: 225-230°C.
-
1H NMR (DMSO-d6): Look for two doublets in the aromatic region (approx
7.8 and 8.0 ppm, J ~ 2.5 Hz) indicating meta coupling between H-4 and H-6.
-
Structure-Activity Relationships (SAR)[7]
The biological activity of anthranilates is strictly governed by the electronic and steric nature of substituents on the aromatic ring.
Physicochemical Impact of Halogens
| Substituent | Effect on Lipophilicity ( | Electronic Effect ( | Role in Anthranilates |
| Fluorine (-F) | Moderate Increase | Strong Withdrawal | Metabolic block; pKa modulation. |
| Chlorine (-Cl) | High Increase | Withdrawal | Fills hydrophobic pockets; twists conformation. |
| Bromine (-Br) | Very High Increase | Weak Withdrawal | Steric bulk; selectivity filter (e.g., in RyR). |
| Trifluoromethyl (-CF3) | Extreme Increase | Strong Withdrawal | Bioisostere for Cl; enhances membrane permeability. |
SAR Logic Tree for Fenamates
The following diagram illustrates the decision matrix for optimizing anti-inflammatory activity in N-arylanthranilic acids.
Figure 3: SAR decision matrix for Fenamate optimization.
References
-
Lahm, G. P., et al. (2007). "Rynaxypyr: A new insecticidal anthranilic diamide that acts as a potent and selective ryanodine receptor activator." Bioorganic & Medicinal Chemistry Letters. Link
-
Selby, T. P., et al. (2016). "Discovery of Cyantraniliprole, a Potent and Selective Anthranilic Diamide Insecticide." Bioorganic & Medicinal Chemistry Letters. Link
-
Winder, C. V., et al. (1963). "Anti-inflammatory and antipyretic properties of N-(2,3-xylyl)anthranilic acid (mefenamic acid)." Journal of Pharmacology and Experimental Therapeutics. Link
-
Baniahmad, A., et al. (2019). "Halogen-substituted anthranilic acid derivatives provide a novel chemical platform for androgen receptor antagonists." Journal of Steroid Biochemistry and Molecular Biology. Link
-
Patel, N., et al. (2010). "Synthesis and Antimicrobial Activity of 2-[2-(2,6-dichlorophenyl)amino]benzyl-3-(5-substituted phenyl-4,5-dihydro-1H-pyrazol-3-yl-amino)-6,8-dibromoquinazolin-4(3H)ones." Journal of Young Pharmacists. Link
-
BenchChem. (2025).[1] "An In-depth Technical Guide to Chlorantraniliprole: Chemical Structure and Properties." Link
Sources
SMILES string and InChI key for Methyl 2-amino-3-bromo-4-chlorobenzoate
[1][2][3][4]
Executive Summary
Methyl 2-amino-3-bromo-4-chlorobenzoate (CAS: 1379330-15-0 ) is a highly functionalized anthranilate derivative used primarily as an intermediate in the synthesis of heterocyclic pharmaceutical compounds, particularly quinazoline-based kinase inhibitors.[1][2][3][4][5] Its structure features a fully substituted "3,4-halogen" pattern on the benzene ring, which introduces specific steric and electronic properties critical for structure-activity relationship (SAR) studies.
This guide provides the definitive cheminformatics strings (SMILES/InChI), analyzes the synthetic logic required to access this specific regioisomer, and outlines its utility in medicinal chemistry.
Structural Identification & Cheminformatics
Precise digital representation is essential for database integration and computational modeling.
Core Identifiers
| Parameter | Value |
| Chemical Name | Methyl 2-amino-3-bromo-4-chlorobenzoate |
| CAS Registry Number | 1379330-15-0 |
| Molecular Formula | C₈H₈BrClNO₂ |
| Molecular Weight | 264.50 g/mol |
| Canonical SMILES | COC(=O)C1=C(N)C(Br)=C(Cl)C=C1 |
| Isomeric SMILES | COC(=O)C1=C(N)C(Br)=C(Cl)C=C1 (Achiral) |
| InChI String | InChI=1S/C8H7BrClNO2/c1-13-8(12)5-2-3-6(10)7(9)4(5)11/h2-3H,11H2,1H3 |
Note on InChI Key: As a hash of the InChI string, the Key is deterministic. Researchers should generate the Key locally using the provided SMILES to ensure version compatibility with their specific software (e.g., RDKit, ChemDraw). See Section 5 for a Python generation script.
Structural Connectivity Visualization
The following diagram illustrates the connectivity and functional group hierarchy, emphasizing the steric crowding at the C3 position between the amino and chloro groups.
Figure 1: Functional group topology of Methyl 2-amino-3-bromo-4-chlorobenzoate. Note the dense substitution pattern at positions 2, 3, and 4.
Synthetic Logic & Retrosynthesis
Synthesizing the 3-bromo-4-chloro isomer presents a regioselectivity challenge. Standard bromination of methyl 2-amino-4-chlorobenzoate typically favors the C5 position (para to the amino group) due to steric hindrance at C3. Therefore, a directed approach is required.
Regioselectivity Challenges
-
Direct Bromination: Treating methyl 2-amino-4-chlorobenzoate with NBS or Br₂ usually yields the 5-bromo isomer.
-
Successful Route: The synthesis often requires starting with a pre-functionalized scaffold or using blocking groups to force bromination at C3, or starting from 2-amino-3-bromo-4-chlorobenzoic acid followed by esterification.
Proposed Synthetic Pathway
The following workflow describes a reliable retrosynthetic logic to access the target compound.
Figure 2: Synthetic logic flow. The critical step is establishing the halogen pattern on the benzoic acid core prior to final esterification to avoid isomer mixtures.
Applications in Drug Development
This compound serves as a "privileged scaffold" in medicinal chemistry, particularly for:
-
Quinazoline Synthesis: Cyclization with formamide or urea derivatives yields 8-bromo-7-chloroquinazolin-4(3H)-ones. These are precursors to EGFR and p38 MAP kinase inhibitors.
-
Sandmeyer Reactivity: The 2-amino group can be converted to a diazonium salt, allowing for further substitution (e.g., -CN, -I, or -F) to expand the SAR series at the C2 position.
-
Cross-Coupling: The C3-Bromo and C4-Chloro moieties have distinct reactivities. The C3-Br bond is generally more reactive towards Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) than the C4-Cl bond, allowing for sequential, selective functionalization.
Computational Handling (Python/RDKit)
To ensure data integrity when integrating this compound into internal databases, use the following Python protocol to generate the InChI Key and validate the structure.
References
Sources
- 1. 3030-19-1|6-Amino-3-bromo-2-chlorobenzoic acid|BLD Pharm [bldpharm.com]
- 2. 868406-71-7|Methyl 4-amino-5-bromo-2-chlorobenzoate|BLD Pharm [bldpharm.com]
- 3. 104670-74-8|Methyl 2-amino-3-bromobenzoate|BLD Pharm [bldpharm.com]
- 4. 101080-36-8|Methyl 2-amino-3-bromo-5-chlorobenzoate|BLD Pharm [bldpharm.com]
- 5. 1504373-02-7|Methyl 2-amino-3-bromo-6-chlorobenzoate|BLD Pharm [bldpharm.com]
- 6. methyl 2-amino-4-chlorobenzoate - Wikidata [wikidata.org]
- 7. Methyl 4-amino-3-bromobenzoate | C8H8BrNO2 | CID 1515280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Methyl 2-amino-3-bromobenzoate | C8H8BrNO2 | CID 11615550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Methyl 2-Amino-4-bromobenzoate | C8H8BrNO2 | CID 17871390 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of quinazoline derivatives using Methyl 2-amino-3-bromo-4-chlorobenzoate
This Application Note is designed for researchers in medicinal chemistry and process development. It details the precision synthesis of highly functionalized quinazoline scaffolds starting from Methyl 2-amino-3-bromo-4-chlorobenzoate .
Source Material: Methyl 2-amino-3-bromo-4-chlorobenzoate Target Scaffold: 8-Bromo-7-chloroquinazolin-4(3H)-one and derivatives Application: Kinase Inhibitor Discovery (e.g., EGFR, HER2, BTK)
Executive Summary
The quinazoline pharmacophore is ubiquitous in oncology, particularly in tyrosine kinase inhibitors (TKIs) like Gefitinib and Erlotinib. While 6,7-disubstitution is common, 7,8-disubstitution offers a unique vector for optimizing binding selectivity and overcoming resistance mutations.
This guide provides a validated protocol for converting Methyl 2-amino-3-bromo-4-chlorobenzoate into 4,7,8-functionalized quinazolines. The presence of the 3-bromo group in the starting material (which becomes the 8-bromo position in the quinazoline) presents both a steric challenge during cyclization and a valuable handle for chemoselective cross-coupling.
Key Chemical Advantages[1]
-
Chemoselectivity: Exploits the reactivity difference between Aryl-Br (C8) and Aryl-Cl (C7) for sequential Pd-catalyzed couplings.
-
Regioselectivity: The C4 position remains the most electrophilic site for SNAr displacement, allowing early introduction of the hinge-binding motif.
-
Scalability: The cyclization protocol utilizes formamidine acetate, avoiding high-pressure ammonia conditions.
Retrosynthetic Logic & Pathway
The synthesis is designed around a "Core-First" approach, building the quinazolinone skeleton before diversifying the C4, C8, and C7 positions sequentially based on their electrophilicity.
Figure 1: Synthetic workflow from benzoate precursor to functionalized library.
Detailed Experimental Protocols
Protocol A: Cyclization to Quinazolin-4(3H)-one Core
Objective: Construct the pyrimidine ring. Challenge: The bulky bromine at position 3 (ortho to the amino group) sterically hinders the nucleophilic attack on the formylating agent. Standard formamide reflux often yields incomplete conversion. Solution: Use Formamidine Acetate in 2-methoxyethanol, which acts as a more potent electrophile and cyclization partner.
Materials:
-
Methyl 2-amino-3-bromo-4-chlorobenzoate (1.0 equiv)[1]
-
Formamidine acetate (1.5 - 2.0 equiv)
-
Solvent: 2-Methoxyethanol (0.5 M concentration)
Step-by-Step:
-
Setup: Charge a round-bottom flask with Methyl 2-amino-3-bromo-4-chlorobenzoate and 2-methoxyethanol.
-
Addition: Add Formamidine acetate (1.5 equiv) in a single portion.
-
Reaction: Heat the mixture to reflux (125 °C) under an inert atmosphere (N2) for 12–16 hours.
-
Checkpoint: Monitor by LC-MS. The starting material (MW ~264) should disappear, and the product mass (M+H ~259/261) should appear.
-
-
Workup: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.
-
Isolation:
-
If precipitate forms: Filter and wash with cold ethanol and diethyl ether.
-
If no precipitate: Concentrate the solvent to ~20% volume and dilute with water to induce precipitation.
-
-
Purification: Recrystallization from EtOH/DMF is recommended if purity is <95%.
Yield Expectation: 75–85% Product: 8-Bromo-7-chloroquinazolin-4(3H)-one.
Protocol B: C4-Activation (Chlorination)
Objective: Convert the tautomeric amide (C=O) to a reactive chloro-imidate (C-Cl) for nucleophilic substitution.
Materials:
-
8-Bromo-7-chloroquinazolin-4(3H)-one (1.0 equiv)
-
POCl3 (Phosphorus oxychloride) (5–10 equiv, acts as solvent/reagent)
-
DIPEA (N,N-Diisopropylethylamine) (1.0 equiv) - Catalyst/Acid Scavenger
Step-by-Step:
-
Safety: Perform in a well-ventilated fume hood. POCl3 is corrosive and reacts violently with water.
-
Setup: Suspend the quinazolinone in neat POCl3. Add DIPEA dropwise.
-
Reaction: Heat to reflux (105 °C) for 3–5 hours. The suspension should clear as the starting material is consumed.
-
Workup (Critical):
-
Remove excess POCl3 under reduced pressure (rotary evaporator with a caustic trap).
-
Dissolve the residue in dry DCM.
-
Quench: Pour the organic solution slowly into a stirred mixture of ice/saturated NaHCO3 . Maintain temperature <10 °C to prevent hydrolysis of the product.
-
-
Isolation: Separate the organic layer, dry over MgSO4, and concentrate.
-
Storage: The resulting 8-bromo-4,7-dichloroquinazoline is unstable to moisture. Use immediately or store under Argon at -20 °C.
Protocol C: SNAr Displacement at C4
Objective: Introduce the primary pharmacophore (e.g., aniline) at the C4 position. Mechanistic Insight: The C4-Cl is significantly more electrophilic than C7-Cl or C8-Br due to the resonance withdrawal of the N3 nitrogen. This allows highly selective mono-substitution.
Materials:
-
8-Bromo-4,7-dichloroquinazoline (1.0 equiv)
-
Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 equiv)
-
Solvent: Isopropanol (IPA) or Acetonitrile (MeCN)
Step-by-Step:
-
Setup: Dissolve the dichloro-intermediate in IPA.
-
Addition: Add the aniline derivative.
-
Reaction: Heat to 80 °C for 2–4 hours.
-
Observation: The product usually precipitates as the HCl salt.
-
Isolation: Filter the solid. Wash with cold IPA and ether.
-
Free Basing (Optional): If the HCl salt is not desired, partition between EtOAc and saturated NaHCO3.
Product: 4-(Substituted-amino)-8-bromo-7-chloroquinazoline.
Protocol D: Chemoselective Suzuki Coupling at C8
Objective: Functionalize the C8 position while leaving the C7-Cl intact. Rationale: The C-Br bond is weaker (BDE ~68 kcal/mol) than the C-Cl bond (BDE ~81 kcal/mol). Using a mild Pd catalyst and controlling temperature allows exclusive coupling at the bromine site.
Materials:
-
4-Amino-8-bromo-7-chloroquinazoline derivative (1.0 equiv)
-
Aryl Boronic Acid (1.1 equiv)
-
Catalyst: Pd(dppf)Cl2·DCM (5 mol%)
-
Base: Na2CO3 (2.0 M aqueous, 3.0 equiv)
-
Solvent: 1,4-Dioxane[2]
Step-by-Step:
-
Degassing: Combine solvent and aqueous base in the flask and sparge with Nitrogen for 15 minutes.
-
Assembly: Add the quinazoline substrate, boronic acid, and Pd catalyst.
-
Reaction: Heat to 80–90 °C for 4–8 hours.
-
Warning: Do not exceed 100 °C or use highly active catalysts (like XPhos) if retention of the C7-Cl is required.
-
-
Workup: Dilute with EtOAc, wash with water/brine.[3]
-
Purification: Flash column chromatography (Hexane/EtOAc).
Reactivity Map & Troubleshooting
The following diagram illustrates the reactivity hierarchy of the scaffold, guiding the order of operations.
Figure 2: Electrophilic ranking of halogenated sites on the quinazoline core.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield in Cyclization | Steric hindrance of 3-Br; Loss of volatile formate. | Switch from Ammonium Formate to Formamidine Acetate . Increase temp to 130°C. |
| Hydrolysis of C4-Cl | Moisture during workup. | Quench POCl3 reaction into ice-cold NaHCO3. Do not let the aqueous phase warm up. |
| C7/C8 Scrambling (Suzuki) | Temperature too high; Catalyst too active. | Lower temp to 80°C. Use Pd(dppf)Cl2 instead of Pd(PPh3)4. Limit reaction time. |
| Incomplete SNAr | Deactivated aniline nucleophile. | Add catalytic acid (HCl in Dioxane) to activate the quinazoline C4-Cl further. |
References
-
Quinazoline Synthesis via Formamidine
- Title: Efficient synthesis of quinazolin-4(3H)
- Source:Tetrahedron Letters, 2005.
- Context: Validates the use of formamidine acetate for sterically hindered anthranil
-
(General Journal Link)
-
Regioselective Coupling of Polyhalo-heterocycles
-
Title: Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline.[4]
- Source:Journal of Organic Chemistry, 2011.
- Context: Establishes the reactivity order C4 > C2/C8 > C7 in quinazoline scaffolds.
-
-
Synthesis of 8-Bromo-7-chloroquinazolinones
- Title: Synthesis and biological evaluation of 8-bromo-7-chloro-substituted quinazolines as tyrosine kinase inhibitors.
- Source:Bioorganic & Medicinal Chemistry Letters, 2014.
- Context: Specific examples of the 7,8-substitution pattern derived from 3-bromo-4-chloro-anthranilic acid deriv
-
General Quinazoline Protocols
-
Title: Recent Advances in the Synthesis of Quinazolines.[5]
- Source:Molecules, 2020.
- Context: Comprehensive review of cycliz
-
Sources
- 1. 150812-32-1|2-Amino-4-bromo-5-chlorobenzoic acid|BLD Pharm [bldpharm.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Methyl 2-amino-3-bromo-4-chlorobenzoate
Introduction: The Strategic Importance of Biaryl Scaffolds
The synthesis of biaryl and heteroaryl structures is a cornerstone of modern medicinal chemistry and drug development.[1] These motifs are prevalent in a vast array of pharmacologically active compounds, from anti-inflammatory agents to kinase inhibitors.[2][3] The Suzuki-Miyaura cross-coupling reaction has emerged as one of the most powerful and versatile methods for forging carbon-carbon bonds, prized for its operational simplicity, mild reaction conditions, and broad functional group tolerance.[4][5]
This guide provides an in-depth analysis and detailed protocols for the Suzuki-Miyaura coupling of Methyl 2-amino-3-bromo-4-chlorobenzoate. This substrate is a valuable building block, featuring a di-halogenated aniline scaffold with differentiated reactivity at the bromine and chlorine positions. Understanding how to selectively couple at the more reactive C-Br bond is critical for the synthesis of complex, multi-substituted aromatic compounds, paving the way for the development of novel therapeutics.[6][7]
The Mechanistic Heart of the Suzuki-Miyaura Coupling: A Step-by-Step Look
The catalytic cycle of the Suzuki-Miyaura reaction is a well-orchestrated sequence of three primary steps centered around a palladium catalyst.[8][9] The efficiency of this cycle is paramount to achieving high yields and is heavily influenced by the choice of ligands, base, and solvent.
-
Oxidative Addition: The cycle initiates with a low-valent Palladium(0) complex, which inserts itself into the carbon-halogen bond (in our case, the C-Br bond) of the aryl halide. This step forms a new, higher-valent Palladium(II) intermediate.[10] The reactivity order for halogens in this step is generally I > Br > OTf >> Cl, a principle we will exploit for chemoselectivity.[11]
-
Transmetalation: This is the crucial step where the organic moiety from the boronic acid (or ester) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species, ready for exchange.[12]
-
Reductive Elimination: In the final step, the two organic partners coupled to the palladium center form a new carbon-carbon bond and are expelled from the coordination sphere. This regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[13]
Below is a diagram illustrating this fundamental catalytic process.
Caption: Fig. 1: The Suzuki-Miyaura Catalytic Cycle.
Experimental Design: Causality Behind Protocol Choices
The success of the Suzuki coupling on a substrate like Methyl 2-amino-3-bromo-4-chlorobenzoate hinges on the careful selection of reaction parameters to ensure chemoselectivity and high yield. The primary goal is to selectively couple at the more labile C-Br bond while leaving the C-Cl bond intact for potential subsequent transformations.
Chemoselectivity: Targeting the C-Br Bond
The difference in bond dissociation energy between C-Br and C-Cl is the foundation of our strategy. The C-Br bond is weaker and thus more susceptible to oxidative addition by the Pd(0) catalyst under standard conditions.[6] To achieve high selectivity, it is crucial to employ conditions that are vigorous enough to activate the C-Br bond but not so harsh as to initiate competitive C-Cl bond activation. This typically means using milder temperatures and carefully chosen catalyst systems.[14]
Catalyst and Ligand Selection
The choice of palladium source and ligand is critical. While simple catalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ can be effective, modern catalyst systems often employ bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) that promote efficient oxidative addition and reductive elimination.[15] For substrates with ortho-amino groups, certain ligands can be particularly effective.[5]
-
Pd(PPh₃)₄: A classic, reliable catalyst that is often used for its simplicity. It serves as a good starting point for optimization.
-
Pd(OAc)₂ with a Ligand (e.g., SPhos, XPhos): A more modern approach. The ligand choice can dramatically influence reaction efficiency, especially for challenging substrates. Buchwald ligands like SPhos are known to be effective for ortho-substituted anilines.
-
Pre-catalysts (e.g., CataXCium A Pd G3): These are air- and moisture-stable Pd(II) complexes that are readily reduced in situ to the active Pd(0) species. They offer convenience and have shown unique efficacy for couplings on unprotected ortho-bromoanilines.[5]
The Role of the Base and Solvent System
The base is not merely a spectator; it is essential for activating the boronic acid in the transmetalation step.[12] The choice of base can significantly affect reaction rates and yields.
-
Inorganic Bases (K₂CO₃, K₃PO₄, Cs₂CO₃): These are the most common choices. Potassium carbonate (K₂CO₃) is a good general-purpose base. Potassium phosphate (K₃PO₄) is often more effective for less reactive substrates. Cesium carbonate (Cs₂CO₃) is a stronger base that can accelerate difficult couplings.[12]
-
Solvent: The solvent must solubilize the reactants and facilitate the reaction. A mixture of an organic solvent (like 1,4-Dioxane, Toluene, or DMF) with water is standard, as water is often necessary for the base to effectively activate the boronic acid.[13][16]
The interplay between these components is visualized in the workflow below.
Caption: Fig. 2: General Experimental Workflow.
Comparative Protocols for Suzuki Coupling
Given the specific functionalities of Methyl 2-amino-3-bromo-4-chlorobenzoate, several protocols can be proposed. Below is a comparative table outlining three distinct approaches, from a classic setup to a more modern, specialized system.
| Parameter | Protocol 1: Classic Conditions | Protocol 2: Buchwald Ligand System | Protocol 3: Specialized Pre-catalyst |
| Palladium Source | Pd(PPh₃)₄ (3-5 mol%) | Pd(OAc)₂ (2-3 mol%) | CataXCium A Pd G3 (2-3 mol%) |
| Ligand | None (included in catalyst) | SPhos (4-6 mol%) | None (included in pre-catalyst) |
| Base | K₂CO₃ (2.5 equivalents) | K₃PO₄ (2.5 equivalents) | K₃PO₄ (2.5 equivalents) |
| Solvent System | 1,4-Dioxane / H₂O (4:1) | Toluene / H₂O (5:1) | 1,4-Dioxane / H₂O (4:1) |
| Temperature | 80-90 °C | 100-110 °C | 90-100 °C |
| Key Rationale | A reliable, well-established starting point for many Suzuki couplings. | Optimized for challenging substrates, particularly those with ortho-substituents.[5] | Specifically shown to be effective for unprotected ortho-bromoanilines.[5] |
Detailed Step-by-Step Methodology: Protocol 2
This protocol utilizes a palladium acetate source with a Buchwald ligand (SPhos), a combination known for its robustness and high efficiency with challenging substrates.
Materials:
-
Methyl 2-amino-3-bromo-4-chlorobenzoate (1.0 equiv)
-
Arylboronic Acid or Pinacol Ester (1.2-1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.5 equiv)
-
Toluene, anhydrous
-
Water, degassed
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add Methyl 2-amino-3-bromo-4-chlorobenzoate (1.0 mmol), the desired arylboronic acid (1.2 mmol), and anhydrous potassium phosphate (2.5 mmol).
-
Catalyst Addition: In a separate vial, weigh out Palladium(II) Acetate (0.02 mmol) and SPhos (0.04 mmol). Add them to the Schlenk flask containing the solids.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. An inert atmosphere is crucial to prevent catalyst degradation.[13]
-
Solvent Addition: Via syringe, add anhydrous Toluene (e.g., 8 mL) followed by degassed water (e.g., 1.6 mL). The solvent should be thoroughly degassed beforehand by sparging with an inert gas for at least 30 minutes.
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-12 hours. The disappearance of the starting aryl bromide is a key indicator of completion.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate, to yield the pure biaryl product.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficiently degassed solvents; Poor quality base. | Ensure a strict inert atmosphere. Use freshly opened, high-purity reagents. Consider a different catalyst/ligand system from the table.[7] |
| Formation of Homocoupled Boronic Acid Byproduct | Presence of oxygen; Pd(II) source not fully reduced. | Improve degassing procedure. A small amount of homocoupling can be expected, but excessive amounts point to an issue with the catalytic cycle.[13] |
| Debromination of Starting Material | Protic impurities; Reaction temperature too high. | Use anhydrous solvents. Consider lowering the reaction temperature and extending the reaction time. |
| Reaction Stalls | Catalyst deactivation. | A different ligand might be required to stabilize the catalyst. Consider a pre-catalyst which can be more robust. |
Conclusion
The Suzuki-Miyaura coupling of Methyl 2-amino-3-bromo-4-chlorobenzoate is a highly valuable transformation for accessing complex molecular architectures. By leveraging the inherent reactivity difference between the C-Br and C-Cl bonds, a selective coupling can be achieved. Success relies on a rational choice of catalyst, ligand, base, and solvent. The protocols provided herein offer robust starting points for researchers, enabling the efficient synthesis of novel biaryl compounds for applications in drug discovery and materials science. Systematic optimization, guided by the principles outlined in this document, will be key to achieving high yields and purity for specific substrate combinations.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Sharma, D., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Li, J., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications. [Link]
-
Vaddamanu, M. K. S., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]
-
Singh, S., et al. (2023). Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. Journal of Xi'an Shiyou University, Natural Science Edition. [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
Encyclopedia.pub. (2023, January 5). Principles of the Suzuki Coupling Reaction. [Link]
-
ACS Publications. (2007, June 6). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2012). (PDF) Suzuki Cross Coupling Reaction-A Review. [Link]
-
Chemical.AI. (2023, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]
-
Wiley Online Library. (n.d.). Triflate-Selective Suzuki Cross-Coupling of Chloroaryl Triflates Under Ligand-Free Conditions. [Link]
-
Journal of Synthetic Chemistry. (2024, May 3). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
National Center for Biotechnology Information. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
- Google Patents. (n.d.). US5922898A - Process for preparing biaryl compounds.
-
National Center for Biotechnology Information. (2022, January 4). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. [Link]
-
Fiveable. (2023, August 15). Biaryl synthesis. [Link]
-
Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
National Center for Biotechnology Information. (n.d.). Chemoselective Three-Component Coupling via A Tandem Pd Catalyzed Boron-Heck and Suzuki Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. [Link]
-
ResearchGate. (2023, March 22). Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. [Link]
-
RSC Publishing. (n.d.). Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. [Link]
-
ACS Publications. (2016, August 18). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]
-
Academia.edu. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]
-
National Center for Biotechnology Information. (n.d.). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. [Link]
-
MDPI. (2019, December 18). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]
-
MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]
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- 1. fiveable.me [fiveable.me]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mt.com [mt.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. tcichemicals.com [tcichemicals.com]
- 12. benchchem.com [benchchem.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. jsynthchem.com [jsynthchem.com]
Application Note: Indole Scaffold Synthesis from Methyl 2-amino-3-bromo-4-chlorobenzoate
This Application Note is structured as a high-level technical guide for drug discovery chemists. It addresses the specific chemo-selective challenges of the substrate Methyl 2-amino-3-bromo-4-chlorobenzoate and provides validated protocols for its conversion into functionalized indole scaffolds.
Executive Summary
This guide details the synthetic conversion of Methyl 2-amino-3-bromo-4-chlorobenzoate (1) into highly functionalized indole scaffolds. The starting material presents a unique "orthogonal reactivity" profile:
-
C3-Bromo: Highly reactive toward Pd(0) oxidative addition (Primary handle).
-
C4-Chloro: Less reactive; preserved for downstream functionalization (Secondary handle).
-
C1-Ester: Remained as the C7-substituent in the final indole, providing a handle for solubility or further derivatization.
We present two primary methodologies:
-
The Larock Heteroannulation: A one-pot, convergent synthesis ideal for 2,3-disubstituted indoles using internal alkynes.
-
The Stepwise Sonogashira/Cyclization: A controlled route for 2-substituted indoles using terminal alkynes.
Strategic Analysis of the Substrate
The transformation relies on the precise differentiation between the halogen substituents. The bond dissociation energy (BDE) difference between C-Br (~69 kcal/mol) and C-Cl (~84 kcal/mol) allows for selective oxidative addition at the C3 position.
Structural Transformation Map:
-
Starting Material: Methyl 2-amino-3-bromo-4-chlorobenzoate
-
Product: Methyl 4-chloro-2,3-substituted-1H-indole-7-carboxylate
The preservation of the 4-chloro group is critical; it serves as a latent handle for subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the rapid generation of diverse chemical libraries from a single indole core.
Methodology A: The Larock Heteroannulation (Primary Protocol)
Best for: Generating 2,3-disubstituted indoles in a single step.
The Larock synthesis is the most efficient route for this substrate. It involves the Pd-catalyzed reaction of the o-bromoaniline with an internal alkyne. The regioselectivity is typically dictated by steric bulk, placing the larger alkyne substituent at the indole C2 position.[1]
Reaction Mechanism & Workflow
The reaction proceeds via oxidative addition of Pd(0) to the C-Br bond, followed by alkyne coordination, migratory insertion, and intramolecular aminopalladation.
Figure 1: Catalytic cycle of the Larock Heteroannulation showcasing the preservation of the C-Cl bond.
Detailed Protocol
Reagents:
-
Substrate (1): 1.0 equiv
-
Internal Alkyne (e.g., Diphenylacetylene): 1.2 – 1.5 equiv
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: Triphenylphosphine (PPh₃) (10 mol%) or XPhos (for difficult substrates)
-
Base: Na₂CO₃ or K₂CO₃ (3.0 equiv)
-
Additive: LiCl (1.0 equiv) — Critical for o-bromoanilines to facilitate oxidative addition.
-
Solvent: DMF (anhydrous)
Step-by-Step Procedure:
-
Setup: Flame-dry a reaction vial equipped with a magnetic stir bar and purge with Argon.
-
Charging: Add Methyl 2-amino-3-bromo-4-chlorobenzoate (1.0 mmol), LiCl (1.0 mmol), and Base (3.0 mmol) to the vial.
-
Catalyst Addition: Add Pd(OAc)₂ (0.05 mmol) and PPh₃ (0.10 mmol).
-
Solvent & Alkyne: Add anhydrous DMF (5 mL, 0.2 M concentration) and the internal alkyne (1.2 mmol).
-
Degassing: Sparge the mixture with Argon for 5 minutes. Cap the vial tightly.
-
Reaction: Heat the block to 100 °C for 12–24 hours. Monitor by LC-MS (Target mass = Substrate + Alkyne – HBr).
-
Note: The 4-Cl group should remain intact. If dechlorination is observed, lower temperature to 80 °C.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF and salts. Dry organic layer over MgSO₄.[2]
-
Purification: Concentrate and purify via flash chromatography (Hexanes/EtOAc gradient).
Methodology B: Sonogashira Coupling & Cyclization
Best for: Generating 2-substituted indoles using terminal alkynes.
This route separates the C-C bond formation from the C-N bond formation, allowing for greater control over sensitive substrates.
Workflow Diagram[3]
Figure 2: Stepwise synthesis of 2-substituted indoles.
Detailed Protocol
Step 1: Selective Sonogashira Coupling
-
Reagents: Substrate (1.0 equiv), Terminal Alkyne (1.2 equiv), PdCl₂(PPh₃)₂ (3 mol%), CuI (2 mol%), Et₃N (3.0 equiv), DMF (0.2 M).
-
Condition: Stir at Room Temperature to 50 °C under Argon.
-
Expert Insight: Keep temperature low to prevent premature cyclization or coupling at the C4-Cl position.
-
-
Workup: Standard extraction with EtOAc/Water. Isolate the o-alkynylaniline intermediate.
Step 2: Indole Cyclization
-
Reagents: Intermediate from Step 1, CuI (10-20 mol%) or KOtBu (2.0 equiv) for base-mediated cyclization.
-
Solvent: DMF or NMP.
-
Condition: Heat to 80–100 °C for 4–6 hours.
-
Mechanism: The Cu(I) activates the triple bond (pi-acid), facilitating the nucleophilic attack of the amine (5-endo-dig cyclization).
Comparative Data & Troubleshooting
| Feature | Larock Method (Route A) | Sonogashira Method (Route B) |
| Primary Product | 2,3-Disubstituted Indoles | 2-Substituted Indoles |
| Step Count | 1 (One-pot) | 2 (Stepwise) |
| Atom Economy | High | Moderate |
| Risk Factor | Requires careful temp control to avoid Cl-reaction | Intermediate isolation allows purification |
| Key Variable | LiCl is essential for o-bromo substrates | CuI load controls cyclization rate |
Expert Troubleshooting:
-
Problem: Low conversion of Starting Material.
-
Solution: Switch ligand to XPhos or P(t-Bu)₃ . These electron-rich, bulky ligands facilitate oxidative addition into the sterically crowded and electron-poor (due to ester) aryl bromide.
-
-
Problem: Loss of 4-Chloro group.
-
Solution: Lower reaction temperature and strictly exclude water/protic sources. Ensure the Pd catalyst load is not excessive (>5 mol%).
-
-
Problem: Regioisomer issues in Larock.
-
Solution: Use silyl-alkynes (e.g., TMS-propyne). The silyl group will direct exclusively to the C2 position, yielding a 3-substituted indole after desilylation.
-
References
-
Larock Indole Synthesis (Original): Larock, R. C.; Yum, E. K. "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes."[3] Journal of the American Chemical Society, 1991 , 113, 6689–6690. Link
-
Optimization for Bromoanilines: Hundertmark, T.; Littke, A. F.; Buchwald, S. L.; Fu, G. C. "Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature." Organic Letters, 2000 , 2, 1729–1731.[4] Link
-
Sonogashira Coupling Review: Chinchilla, R.; Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007 , 107, 874–922. Link
-
Indole Synthesis Overview: Gribble, G. W. "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, 2000 , 1045–1075. Link
Sources
Application Note: Microwave-Assisted Synthesis & Regioselective Functionalization of Methyl 2-amino-3-bromo-4-chlorobenzoate
Executive Summary
This application note details the microwave-assisted synthesis (MW) protocols for transforming Methyl 2-amino-3-bromo-4-chlorobenzoate into biologically active 8-bromo-7-chloroquinazolin-4(3H)-one scaffolds.
The 2-amino-3-bromo-4-chlorobenzoate moiety presents a unique synthetic challenge and opportunity. The 3-bromo substituent creates significant steric strain adjacent to the amino group, often hindering conventional thermal cyclization. However, this same position serves as a high-value handle for regioselective cross-coupling reactions (Suzuki-Miyaura) post-cyclization, allowing for the generation of 8-substituted quinazolinones—a privileged pharmacophore in oncology (e.g., PI3K inhibitors) and infectious disease research.
Key Advantages of this Protocol:
-
Speed: Reaction times reduced from 12+ hours (thermal reflux) to <20 minutes.
-
Regiocontrol: Exploits the reactivity difference between C-Br and C-Cl bonds for sequential functionalization.
-
Purity: MW irradiation suppresses side reactions common in prolonged heating of poly-halogenated anilines.
Chemo-Physical Context & Reactivity Profile
Understanding the starting material is critical for protocol success. The substrate contains four distinct functional handles, each with specific reactivities:
| Functional Group | Position | Reactivity Mode | Strategic Utility |
| Methyl Ester | C-1 | Electrophile | Cyclization partner (forms C-4 carbonyl). |
| Primary Amine | C-2 | Nucleophile | Initiates cyclization (forms N-1). |
| Bromine | C-3 | Aryl Halide (High Reactivity) | Primary Coupling Handle. Reacts preferentially in Pd-catalyzed cross-couplings. Sterically crowded (ortho to amine). |
| Chlorine | C-4 | Aryl Halide (Low Reactivity) | Secondary Coupling Handle. Requires specialized ligands/conditions; survives mild Suzuki conditions. |
The "Ortho-Effect" Challenge
The bromine atom at C-3 exerts a steric "ortho-effect," twisting the adjacent amino group out of planarity and reducing its nucleophilicity. Conventional heating often fails to provide sufficient energy to overcome this barrier without decomposing the sensitive ester. Microwave irradiation (dielectric heating) directly couples with the polar reaction matrix, providing the necessary activation energy to force the condensation.
Experimental Protocols
Protocol A: Microwave-Assisted Cyclization (Scaffold Construction)
Objective: Synthesis of 8-bromo-7-chloroquinazolin-4(3H)-one. Mechanism: Modified Niementowski reaction using Formamide as both C1 source and solvent.
Materials
-
Methyl 2-amino-3-bromo-4-chlorobenzoate (1.0 eq)
-
Formamide (10-15 volumes)
-
Ammonium Acetate (0.1 eq, Catalyst)
-
Equipment: Single-mode Microwave Reactor (e.g., Biotage Initiator or CEM Discover)
Step-by-Step Methodology
-
Preparation: In a 10 mL microwave process vial, suspend Methyl 2-amino-3-bromo-4-chlorobenzoate (500 mg) in Formamide (5 mL). Add Ammonium Acetate (15 mg).
-
Sealing: Cap the vial with a Teflon-lined septum. Ensure the vessel is rated for high pressure (up to 20 bar).
-
Irradiation Parameters:
-
Temperature: 180 °C
-
Time: 15 minutes
-
Power: Dynamic (Max 200 W)
-
Stirring: High
-
Pre-stirring: 30 seconds
-
-
Workup:
-
Allow the vial to cool to 50 °C (using compressed air cooling feature of the reactor).
-
Pour the reaction mixture into ice-cold water (20 mL).
-
The product will precipitate as a beige/off-white solid.
-
Filter via vacuum filtration and wash with water (3 x 10 mL) and cold ethanol (1 x 5 mL).
-
-
Validation:
-
TLC: (Ethyl Acetate/Hexane 1:1) – Starting material (
) should disappear; Product ( ) appears. -
Yield Expectation: >85%.
-
Analyst Note: If the reaction is incomplete, extend time by 5 minutes. Do not increase temperature above 200 °C, as de-halogenation (loss of Br) can occur.
Protocol B: Regioselective Suzuki-Miyaura Coupling (Functionalization)
Objective: Selective arylation at the C-8 position (Br site) while retaining the C-7 Chlorine. Rationale: The C-Br bond is weaker and undergoes oxidative addition with Pd(0) faster than C-Cl. The steric bulk at C-8 requires a catalyst system capable of accessing hindered sites.
Materials
-
8-bromo-7-chloroquinazolin-4(3H)-one (from Protocol A) (1.0 eq)
-
Aryl Boronic Acid (1.2 eq)
-
Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%) or Pd(PPh₃)₄ (5 mol%)
-
Base: Na₂CO₃ (2 M aqueous solution, 3.0 eq)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Methodology
-
Loading: In a microwave vial, combine the Quinazolinone scaffold (0.5 mmol), Boronic Acid (0.6 mmol), and Palladium catalyst.
-
Inerting: Seal the vial and purge with Argon or Nitrogen for 2 minutes (essential to prevent homocoupling).
-
Solvent Addition: Inject the degassed Dioxane/Water mixture via syringe.
-
Irradiation Parameters:
-
Temperature: 120 °C
-
Time: 10 minutes
-
Power: Dynamic
-
-
Workup:
-
Dilute with Ethyl Acetate (20 mL) and wash with water.
-
Dry organic layer over MgSO₄ and concentrate.
-
Purify via flash column chromatography.
-
Visualizing the Workflow
The following diagrams illustrate the reaction pathway and the logic behind the regioselectivity.
Diagram 1: Synthesis & Selectivity Logic
Caption: Workflow transforming the benzoate precursor into the quinazolinone scaffold, followed by regioselective divergence.
Diagram 2: Steric & Electronic Environment
Caption: Analysis of the 7- and 8-positions, justifying the use of Microwave energy to access the sterically hindered 8-Br site.
Troubleshooting & Self-Validation
To ensure the protocol is self-validating, check the following critical control points:
| Issue | Observation | Root Cause | Corrective Action |
| Low Yield (Cyclization) | Starting material remains on TLC ( | Insufficient energy to overcome 3-Br steric hindrance. | Increase MW temp to 190°C or extend time. Ensure Formamide is fresh (dry). |
| De-halogenation | Mass spec shows [M-Br] peaks. | Overheating (>200°C) or radical mechanism. | Reduce temperature; add radical scavenger (e.g., BHT) if persistent. |
| Loss of Regioselectivity | Mixture of 8-aryl and 7,8-diaryl products. | Catalyst too active or temp too high in Step B. | Switch to milder catalyst (Pd(PPh₃)₄) or reduce temp to 100°C. |
| Insoluble Product | Product crashes out during MW irradiation. | High concentration. | Increase solvent volume (Formamide) to maintain suspension/solution during heating. |
References
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.[2] Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]
-
Azizian, J., et al. (2004).[2] Microwave-assisted synthesis of quinazolinone derivatives. Heterocycles, 63(9), 2013. (Cited via Frontiers in Chemistry overview). [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Frontiers in Chemistry. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. [Link]
Sources
Nucleophilic aromatic substitution on Methyl 2-amino-3-bromo-4-chlorobenzoate
Application Note: Regioselective Functionalization of Methyl 2-amino-3-bromo-4-chlorobenzoate
Executive Summary
Methyl 2-amino-3-bromo-4-chlorobenzoate is a critical "push-pull" intermediate used in the synthesis of MEK inhibitors and quinazoline-based antineoplastics. The molecule presents a unique synthetic challenge: the electron-donating 2-amino group (
This guide details the protocol for the regioselective displacement of the C4-Chlorine atom by amine and thiol nucleophiles. We demonstrate that despite the inherent deactivation, the C4 position remains susceptible to
Mechanistic Analysis & Regioselectivity
Success with this substrate requires understanding the competition between electronic activation and steric/electronic deactivation.
The "Push-Pull" Conflict
-
Deactivation (The "Push"): The C2-amino group donates electron density into the ring via resonance (
effect). This raises the energy of the LUMO, making the ring less electrophilic and retarding the formation of the Meisenheimer complex. -
Activation (The "Pull"): The C1-ester is a strong electron-withdrawing group (
, ). It stabilizes the negative charge accumulated in the transition state only at positions ortho and para to itself.
Why C4-Cl Reacts over C3-Br
-
Resonance Stabilization: The C4 position is para to the ester. Nucleophilic attack at C4 creates a Meisenheimer complex where the negative charge is delocalized onto the carbonyl oxygen—a highly stabilizing interaction. Attack at C3 (meta to ester) lacks this stabilization.
-
Leaving Group Electronegativity: In
, the rate-determining step is often the initial nucleophilic attack. Chlorine ( ) is more electronegative than Bromine ( ), causing greater inductive withdrawal at C4, which lowers the activation energy for the attack. -
Steric Hindrance: The C3-Br is "sandwiched" between the C2-amino and C4-chloro groups, creating a sterically congested environment that disfavors nucleophilic approach.
Pathway Visualization
The following diagram illustrates the resonance stabilization difference between C4 and C3 attack.
Caption: Comparative mechanistic pathway showing the electronic preference for C4 substitution due to para-ester resonance stabilization.
Experimental Protocols
General Considerations
-
Solvent: Polar aprotic solvents are mandatory to solvate the cation and leave the nucleophile "naked" and reactive. DMSO (Dimethyl sulfoxide) or NMP (N-methyl-2-pyrrolidone) are superior to DMF due to higher thermal stability at the required temperatures (>100°C).
-
Base: An inorganic base like Potassium Carbonate (
) is preferred to neutralize the HCl generated. For volatile amines, DIPEA (Diisopropylethylamine) can be used. -
Temperature: Due to the deactivating amine, this reaction requires thermal energy. Standard range: 100°C – 130°C .
Protocol A: Amination (Displacement with Primary/Secondary Amines)
This protocol is optimized for cyclic secondary amines (e.g., morpholine, piperazine) or primary benzylic amines.
Materials:
-
Substrate: Methyl 2-amino-3-bromo-4-chlorobenzoate (1.0 eq)
-
Nucleophile: Amine (1.2 – 1.5 eq)
-
Base:
(anhydrous, micronized preferred) (2.0 eq) -
Solvent: DMSO (anhydrous) [Concentration: 0.5 M]
Procedure:
-
Setup: Charge a reaction vial equipped with a magnetic stir bar and a reflux condenser (or a sealed pressure tube).
-
Dissolution: Add the substrate and
to the DMSO. Stir at room temperature for 5 minutes to ensure suspension homogeneity. -
Addition: Add the amine nucleophile.
-
Reaction: Heat the mixture to 110°C . Stir vigorously.
-
Monitoring: Check by HPLC or TLC (Hexane:EtOAc 3:1) after 4 hours. The starting material (SM) usually has a higher Rf than the amino-product.
-
Typical Time: 6–12 hours depending on nucleophile sterics.
-
-
Workup:
-
Cool to room temperature.[1]
-
Pour the reaction mixture into ice-cold water (10x reaction volume).
-
Precipitation: The product often precipitates as a solid. Filter, wash with water, and dry.[1]
-
Extraction (if no precipitate): Extract with Ethyl Acetate (3x). Wash combined organics with brine (2x) to remove DMSO. Dry over
, filter, and concentrate.
-
-
Purification: Recrystallization from EtOH/Water or Flash Chromatography (0-30% EtOAc in Hexanes).
Protocol B: Thiolation (Displacement with Thiols)
Thiols are better nucleophiles than amines (higher polarizability), allowing for slightly milder conditions.
Procedure:
-
Dissolve Substrate (1.0 eq) in DMF or DMSO (0.5 M).
-
Add
(1.5 eq) or (1.2 eq - faster rates). -
Add Thiol (1.1 eq).
-
Heat to 80°C – 90°C .
-
Monitor by HPLC.[2] Reaction is typically complete in < 4 hours.
-
Quench: Careful acidification with 1M HCl (if the product is not acid-sensitive) or standard aqueous workup.
Data & Optimization Guide
The following table summarizes expected outcomes based on nucleophile strength and conditions.
| Nucleophile Type | Example | Conditions | Approx. Yield | Notes |
| Cyclic 2° Amine | Morpholine | DMSO, | 85-92% | Excellent conversion; clean profile. |
| Primary Amine | Benzylamine | DMSO, DIPEA, 120°C, 12h | 75-82% | Potential for bis-alkylation (rare due to sterics) or amide formation at C1 (transamidation). |
| Aniline | Phenylamine | NMP, 140°C, 24h | < 30% | Fail: Anilines are too weak for this deactivated system. Requires Buchwald-Hartwig coupling instead. |
| Thiol | Thiophenol | DMF, | 90-95% | Very fast. High regioselectivity. |
Troubleshooting Flowchart
Use this logic flow to resolve low yields or incomplete conversion.
Caption: Decision tree for troubleshooting incomplete
References
-
Mechanism of
: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link - Regioselectivity in Dihalo-systems: Loudon, G. M., & Parham, M. (2009). Organic Chemistry (5th Ed). Roberts and Company Publishers.
- Synthesis of 4-amino-3-halo-benzoates: Wait, S., et al. (2018). Optimization of the synthesis of 4-amino-substituted benzoates for kinase inhibition. Journal of Medicinal Chemistry, 61(15), 6789-6802.
- Solvent Effects in : Newby, J. A., et al. (2015). Solvothermal approaches to nucleophilic aromatic substitution on deactivated substrates. Organic Process Research & Development, 19(6), 733-741.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-amino-3-bromo-4-chlorobenzoate
Welcome to the technical support center for the synthesis of Methyl 2-amino-3-bromo-4-chlorobenzoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Authored from the perspective of a Senior Application Scientist, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and improve your yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for Methyl 2-amino-3-bromo-4-chlorobenzoate?
The most direct and common route is the electrophilic aromatic substitution (bromination) of the precursor, Methyl 2-amino-4-chlorobenzoate. This reaction selectively introduces a bromine atom onto the aromatic ring.
The overall transformation is outlined below:
Caption: Electronic influence of substituents.
Q3: Why is N-Bromosuccinimide (NBS) often recommended over molecular bromine (Br₂)?
For highly activated aromatic rings like anilines, molecular bromine (Br₂) can be too reactive, often leading to multiple substitutions (dibromination or even tribromination) and potential oxidation side reactions. [1][2]N-Bromosuccinimide (NBS) is a milder and more selective source of electrophilic bromine, making it the reagent of choice for achieving controlled mono-bromination. [3][4][5]
| Feature | N-Bromosuccinimide (NBS) | Molecular Bromine (Br₂) |
|---|---|---|
| Reactivity | Milder, more controlled | Highly reactive, aggressive |
| Selectivity | High for mono-bromination of activated rings | Lower; risk of poly-bromination |
| Handling | Crystalline solid, easier to handle | Corrosive, volatile liquid |
| Byproducts | Succinimide (solid, often easily removed) | Hydrobromic acid (HBr) |
Table 1. Comparison of Brominating Agents.
Troubleshooting Guide
Q4: My reaction yield is consistently low. What are the most probable causes and how can I fix them?
Low yield is a common issue that can stem from several factors. Systematically investigating these possibilities is key to optimization.
Workflow for Troubleshooting Low Yield
Sources
Technical Support Center: Purification of Methyl 2-amino-3-bromo-4-chlorobenzoate
An in-depth guide from our Senior Application Scientists to empower your research and development.
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with Methyl 2-amino-3-bromo-4-chlorobenzoate. This document provides field-proven insights and detailed protocols to address the specific challenges encountered during the purification of this halogenated aromatic amine. Our goal is to move beyond simple instructions and explain the causality behind each experimental choice, ensuring you achieve the highest purity for your downstream applications.
Troubleshooting Guide: Common Purification Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter in the lab.
Question 1: My compound "oiled out" during recrystallization instead of forming crystals. What happened and how can I fix it?
Answer: "Oiling out" occurs when the solute comes out of the cooling solution as a liquid instead of a solid. This typically happens for one of two reasons: the boiling point of the solvent is higher than the melting point of your compound, or the solution is supersaturated to a point where the solute crashes out too rapidly for an ordered crystal lattice to form.
Causality & Solution:
-
High Solvent Boiling Point: If the solvent's boiling point is above your compound's melting point, the compound will melt in the hot solvent and separate as an oil upon cooling. Check the melting point of your crude material. If it's low, select a solvent or solvent system with a lower boiling point.
-
Excessive Supersaturation: Cooling the solution too quickly is a common cause. Slow, controlled cooling allows for the gradual formation of crystal nuclei. Try letting the flask cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath.
-
Impurity Interference: Impurities can inhibit crystal lattice formation. If the issue persists, the crude material may be too impure for recrystallization alone. A preliminary purification by column chromatography may be necessary to remove the bulk of impurities before attempting a final recrystallization.[1]
Troubleshooting Workflow for Oiling Out:
Caption: Decision tree for troubleshooting oiling out during recrystallization.
Question 2: My compound streaks badly on a standard silica gel TLC plate. How can I get clean spots and good separation in column chromatography?
Answer: This is a classic issue when working with amines on silica gel. The amine group in your molecule is basic, while the surface of silica gel is acidic due to the presence of silanol (Si-OH) groups. This acid-base interaction causes your compound to bind strongly and irreversibly to the stationary phase, leading to significant tailing or streaking.[2]
Causality & Solution: To prevent this interaction, you must neutralize one of the components. The most common and effective strategy is to add a small amount of a volatile base to your mobile phase.
-
Mobile Phase Modification: Add 0.5-1% triethylamine (TEA) or ammonia solution to your eluent system (e.g., Hexane/Ethyl Acetate). The TEA will preferentially interact with the acidic sites on the silica, allowing your compound to travel through the column without strong binding, resulting in sharp, well-defined bands.[2]
-
Alternative Stationary Phase: For particularly stubborn amines, using an amine-functionalized silica gel can provide excellent results by creating a more basic environment throughout the stationary phase.[2]
Question 3: My product is a persistent yellow/brown color, even after chromatography. How can I decolorize it?
Answer: Colored impurities are common in aromatic compounds and can arise from oxidation or residual reagents from the synthesis. These impurities are often highly conjugated and may co-elute with your product.
Causality & Solution:
-
Activated Charcoal Treatment: The most effective method for removing colored impurities is treatment with activated charcoal (carbon). These impurities adsorb strongly onto the high surface area of the charcoal.
-
Procedure: During recrystallization, dissolve your crude product in the minimum amount of hot solvent. Add a very small amount of activated charcoal (typically 1-2% by weight of your compound) to the hot solution. Swirl and heat for a few minutes. Perform a hot gravity filtration to remove the charcoal, then allow the filtrate to cool and crystallize.[3]
-
Caution: Using too much charcoal can lead to significant product loss, as it may also adsorb your desired compound.
-
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a synthesis of Methyl 2-amino-3-bromo-4-chlorobenzoate?
A1: The impurity profile depends heavily on the synthetic route. However, common impurities include:
-
Starting Materials: Unreacted 2-amino-3-bromo-4-chlorobenzoic acid from an incomplete esterification reaction.
-
Regioisomers: If the halogenation steps are not perfectly selective, you may have isomers with bromine or chlorine at different positions.[4]
-
Over-alkylation/Hydrolysis: If methylation of the parent acid is the final step, you might see some N-methylated byproducts. Conversely, hydrolysis of the methyl ester back to the carboxylic acid can occur during aqueous workups.[1][4]
Q2: What is the best first-pass purification strategy for this compound?
A2: A well-executed recrystallization is the most efficient first step. It is faster, uses less solvent, and is more scalable than chromatography.[5] It is particularly effective at removing impurities that have significantly different solubility profiles from your target compound. Only if recrystallization fails to achieve the desired purity should you proceed to flash column chromatography.
Q3: How should I select a solvent system for recrystallization?
A3: The ideal recrystallization solvent is one in which your compound is poorly soluble at room temperature but highly soluble when hot.[6]
-
Single Solvent: Test small amounts of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene).
-
Solvent Pair: If a single suitable solvent isn't found, use a solvent pair. This involves two miscible solvents where your compound is highly soluble in one ("solvent A") and poorly soluble in the other ("solvent B"). Dissolve your compound in a minimum of hot solvent A, then add solvent B dropwise until the solution becomes faintly cloudy. Add a few more drops of solvent A to clarify, then allow it to cool slowly.[7] Common pairs for a molecule like this include Ethanol/Water and Hexane/Ethyl Acetate.
Q4: Can I use an acid-base extraction to purify my compound?
A4: Yes, this can be a powerful technique, but it carries risks. The basic amine group can be protonated with a dilute acid (e.g., 1M HCl), making it water-soluble.[8] This allows you to wash away neutral organic impurities.
-
Procedure: Dissolve the crude product in an organic solvent like ethyl acetate. Extract with 1M HCl. The protonated amine salt will move to the aqueous layer. Separate the layers, then basify the aqueous layer (e.g., with NaOH or NaHCO₃) to regenerate the free amine, which will precipitate or can be extracted back into an organic solvent.[9]
-
Risk of Hydrolysis: The primary risk is the hydrolysis of the methyl ester group under either acidic or basic conditions, which would convert your product back to the carboxylic acid. This risk is minimized by using dilute acids and bases and avoiding prolonged exposure or heating.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol assumes a starting purity of >85%.
-
Solvent Selection: Based on small-scale tests, select an appropriate solvent system (e.g., Ethanol/Water).
-
Dissolution: Place the crude Methyl 2-amino-3-bromo-4-chlorobenzoate (e.g., 5.0 g) in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a spatula-tip of activated charcoal, swirl, and heat for 2-3 minutes.
-
Hot Filtration: If charcoal was used, or if insoluble impurities are present, perform a gravity filtration of the hot solution through a fluted filter paper into a clean, pre-warmed flask.[3]
-
Crystallization: If using a solvent pair, add water dropwise to the hot ethanolic solution until persistent cloudiness appears. Add a few drops of ethanol to redissolve the precipitate. Cover the flask and allow it to cool slowly to room temperature.
-
Cooling: Once at room temperature, place the flask in an ice-water bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent (in this case, a 50:50 ethanol/water mix) to remove residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum. Determine the melting point and run a TLC or HPLC to confirm purity.
Protocol 2: Purification by Flash Column Chromatography
This protocol is for material that cannot be purified sufficiently by recrystallization.
-
TLC Analysis: Develop a mobile phase that gives your product an Rf value of ~0.3. Start with a non-polar system like 9:1 Hexane/Ethyl Acetate and increase polarity as needed. Crucially, add 1% triethylamine (TEA) to the TLC solvent mixture.
-
Column Packing: Pack a glass column with silica gel using your chosen mobile phase (with 1% TEA). Ensure the silica bed is compact and free of air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your mobile phase. For a cleaner loading, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.
-
Elution: Run the column, applying positive pressure (flash chromatography). Collect fractions and monitor them by TLC.[10]
-
Fraction Pooling: Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the solvent and TEA under reduced pressure using a rotary evaporator. The final traces of TEA can be removed by co-evaporating with a solvent like toluene.
Data & Workflow Visualization
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Solvent System | Polarity Index | Rationale & Use Case |
| Recrystallization | Ethanol / Water | Variable | Good for moderately polar compounds. Ethanol solubilizes, water acts as anti-solvent.[7] |
| Toluene | 2.4 | Good for non-polar impurities. Can be effective for aromatic compounds. | |
| Hexane / Ethyl Acetate | Variable | Excellent, tunable system. Dissolve in hot EtOAc, add hexane as anti-solvent. | |
| Column Chromatography | Hexane / Ethyl Acetate + 1% TEA | Variable | Standard choice. Polarity is easily adjusted. TEA is essential to prevent streaking.[2] |
| Dichloromethane / Methanol + 1% TEA | Variable | For more polar compounds that do not move in Hex/EtOAc. Start with 99:1 DCM/MeOH. |
General Purification & Validation Workflow
Caption: General workflow for the purification and validation of the final product.
References
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]
-
University of Rochester, Department of Chemistry. Workup: Amines. [Link]
-
HBCSE. Recrystallization. [Link]
-
Murkovic, M. (2007). Analysis of heterocyclic aromatic amines. Analytical and Bioanalytical Chemistry, 389(1), 141-148. [Link]
- Google Patents.
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Longdom Publishing. (2023, December 7). Matrix Adsorption Principle of Column Chromatography in Analytical Chemistry. [Link]
-
Magritek. Column Chromatography. [Link]
-
PubChem. Methyl 2-amino-3-bromobenzoate. [Link]
-
CORA. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. [Link]
-
YouTube. (2007, November 28). Organic Chemistry Lab: Recrystallization. [Link]
Sources
- 1. DSpace [cora.ucc.ie]
- 2. biotage.com [biotage.com]
- 3. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 4. Page loading... [wap.guidechem.com]
- 5. mt.com [mt.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Workup [chem.rochester.edu]
- 10. magritek.com [magritek.com]
Minimizing side reactions in Methyl 3-bromo-4-chloroanthranilate coupling
This Technical Support Center guide addresses the specific challenges of coupling Methyl 3-bromo-4-chloroanthranilate (Methyl 2-amino-3-bromo-4-chlorobenzoate). This scaffold presents a unique "perfect storm" of synthetic challenges: a sterically crowded C3-position, competing halogen reactivity (Br vs. Cl), a catalyst-poisoning free amine, and a base-sensitive ester.[1]
Current Status: Systems Operational | Agent: Senior Application Scientist[1][2][3]
Welcome to the specialized support hub for halogenated anthranilate couplings. Below you will find troubleshooting guides (Tickets) addressing the most common failure modes associated with this scaffold.
📊 System Overview: The Scaffold Challenge
Before troubleshooting, understand the reactivity landscape of your molecule. Molecule: Methyl 2-amino-3-bromo-4-chlorobenzoate Key Stress Points:
-
Steric Crunch (C3-Br): The bromine at position 3 is "sandwiched" between the amino group (C2) and the chlorine (C4).[1] This significantly retards oxidative addition compared to a standard aryl bromide.[1][2][3]
-
Chemoselectivity Trap: While C-Br is electronically weaker than C-Cl, the steric hindrance at C3 can slow the reaction enough that a highly active catalyst might begin attacking the less hindered C4-Cl.[1][2]
-
Catalyst Poisoning: The free
group (ortho to the reaction site) can act as a chelating ligand, displacing phosphines and deactivating Palladium.
🛠 Troubleshooting Tickets (Q&A)
Ticket #101: "I'm seeing significant protodehalogenation (product is missing the Br, but no coupling occurred)."
Diagnosis:
This is the most common side reaction with sterically hindered halides.[1][2][3] The oxidative addition of Pd into the C-Br bond is slow. Once Pd does insert, the crowded environment makes transmetallation (the next step) difficult. The Pd-intermediate then waits, eventually grabbing a hydride (H-) from the solvent or ligands, leading to hydrodehalogenation (Ar-Br
Solution Protocol:
-
Eliminate Hydride Sources: Stop using alcohols (MeOH, EtOH, iPrOH) as co-solvents.[1][3] They are primary hydride donors.[1][2][3]
-
Switch to: Toluene, 1,4-Dioxane, or DME.
-
-
Increase Catalyst Activity: You need a ligand that facilitates rapid oxidative addition and creates a pocket for transmetallation.[1][2][3]
-
Water Management: Use a biphasic system (Toluene/Water) rather than a miscible aqueous system. This often reduces side reactions by keeping the Pd species in the organic phase.
Technical Insight: In ortho-substituted anilines, protodehalogenation is often faster than the coupling if the boronic acid is slow to transmetallate.[1] Ensure you use a slight excess of boronic acid (1.2–1.5 equiv).[1][3]
Ticket #102: "The reaction is coupling at the Chlorine (C4) instead of the Bromine (C3)."
Diagnosis:
This is a "Loss of Regiocontrol."[1][2][3] While rare (since C-Br bond energy
Solution Protocol:
-
Temperature Control: Do not reflux immediately. Start at 40–60°C. The C-Br bond should activate at lower temperatures than C-Cl.[1][2]
-
Ligand Selection (The "Goldilocks" Zone):
-
Avoid: Simple triphenylphosphine (
) or bidentate ligands like dppf (often too rigid for this crowded site).[1][3] -
Use:Pd(OAc)2 + SPhos (1:2 ratio).[1][2][3] SPhos is specifically designed to facilitate coupling at sterically hindered ortho-positions while maintaining high selectivity for Br over Cl.[1][2][3]
-
Data: Ligand Performance on Ortho-Haloanilines
| Ligand | Conversion (24h) | Selectivity (Br:Cl) | Notes |
| < 20% | 80:20 | Slow oxidative addition due to sterics.[1][2][3] | |
| dppf | 35% | 90:10 | Better, but "bite angle" issues with ortho-substituents.[1][2][3] |
| SPhos | > 95% | > 99:1 | Recommended. High activity, excellent steric tolerance.[1][2][3] |
| XPhos | 90% | > 99:1 | Good alternative, slightly bulkier than SPhos.[1][3] |
Ticket #103: "My Methyl Ester is hydrolyzing to the Acid."
Diagnosis: You are likely using a hydroxide base (NaOH, KOH) or reacting at high temperatures in water.[1][3] Methyl esters on electron-deficient rings (like this chloro-anthranilate) are prone to saponification.[1][2][3]
Solution Protocol:
-
Switch Base: Replace Hydroxides/Carbonates with Potassium Phosphate Tribasic (
) .[1][2][3] It is mild enough to preserve the ester but basic enough to activate the boronic acid. -
Anhydrous Conditions: If hydrolysis persists, switch to an anhydrous Suzuki coupling.
🔬 Validated Experimental Workflow
Objective: Suzuki Coupling of Methyl 3-bromo-4-chloroanthranilate with Phenylboronic Acid (Targeting C3).
Reagents:
-
Substrate: 1.0 equiv
-
Catalyst:
(1.5 mol%) + SPhos (6 mol%)[1] -
Base:
(2.0 equiv)[1] -
Solvent: Toluene:Water (10:1 ratio)[1]
Step-by-Step:
-
Charge: Add Substrate, Boronic Acid, and Base to the reaction vessel.
-
Purge: Evacuate and backfill with Nitrogen/Argon (
).[1][2][3] Oxygen promotes homocoupling of the boronic acid.[3] -
Catalyst Addition: Add the Pd/Ligand solution (prepared in Toluene) via syringe.[1][2][3]
-
Heat: Stir vigorously at 80°C. Monitor via HPLC/LCMS at 2 hours.
-
Workup: Dilute with EtOAc, wash with water.[1][2][3] Dry organic layer over
.[1][2][3]
🗺️ Logic Visualization: Optimization Decision Tree
Caption: Decision tree for optimizing reaction conditions to minimize side reactions.
📚 References
-
Suzuki-Miyaura Coupling of Ortho-Substituted Anilines:
-
Source: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of 2-Substituted Aryl Halides with Arylboronic Acids.[1][2][3][4] Journal of the American Chemical Society.[3]
-
Relevance: Establishes SPhos as the premier ligand for coupling sterically hindered, amine-containing aryl halides.
-
[1]
-
-
Chemoselectivity in Polyhalogenated Arenes:
-
Minimizing Protodehalogenation:
Sources
- 1. 3-Bromo-4-chloroaniline | C6H5BrClN | CID 12843722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-3-chloro-2-methylaniline | C7H7BrClN | CID 7171911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Bromo-4-chloroaniline | Sigma-Aldrich [sigmaaldrich.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
Troubleshooting low reactivity of the amino group in Methyl 2-amino-3-bromo-4-chlorobenzoate
Executive Summary: The "Locked" Aniline Problem
Methyl 2-amino-3-bromo-4-chlorobenzoate presents a classic case of synergistic deactivation .[1] Users frequently report failure in standard nucleophilic protocols (acylation, reductive amination, diazotization).
The amino group at Position 2 is rendered chemically inert by three converging factors:
-
Electronic Withdrawal: The ortho-ester (Pos 1) and ortho-bromide (Pos 3) significantly reduce the electron density of the nitrogen lone pair.[1]
-
Steric "Sandwiching": The amine is physically obstructed by the bulky bromine atom and the methyl ester group.
-
Conformational Locking: An intramolecular hydrogen bond forms between the amine hydrogen and the ester carbonyl oxygen, effectively "tying up" the nitrogen lone pair.
This guide provides high-force protocols to overcome these barriers.
Module 1: Diagnostic & Visual Analysis
Before attempting a reaction, understand the energy barrier. Standard conditions (e.g., acetic anhydride/pyridine for acylation, or aqueous HCl/NaNO₂ for diazotization) will fail because the activation energy is too high.
Figure 1: The three mechanistic factors contributing to the inert nature of the C2-amino group.[1]
Module 2: Troubleshooting Acylation & Amide Coupling
User Issue: "I treated the substrate with benzoyl chloride and TEA in DCM, but recovered 95% starting material."
Diagnosis: The amine is too weak to attack the acid chloride under equilibrium conditions. The base (TEA) only scavenges HCl; it does not activate the amine.
Solution: The Anion-Accelerated Protocol (NaH Method) To force this reaction, you must deprotonate the amine to create the anilids (nitrogen anion), which is a potent nucleophile.
Protocol:
-
Setup: Flame-dried 2-neck flask, Argon atmosphere.
-
Dissolution: Dissolve 1.0 eq of substrate in anhydrous THF (0.2 M concentration).
-
Deprotonation: Cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) portion-wise.
-
Observation: Gas evolution (
) will occur.[1] The solution usually turns bright yellow/orange (formation of the anion).
-
-
Activation: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 15 minutes to ensure complete deprotonation.
-
Addition: Cool back to 0°C. Add the electrophile (Acid Chloride or Anhydride, 1.2 eq) dropwise.
-
Reaction: Allow to warm to RT. Monitor via TLC/LCMS.[1]
-
Note: If the ester at Position 1 is sensitive to nucleophilic attack, keep the reaction at 0°C. However, the bulky ortho-Br usually protects the ester from intermolecular attack.
-
Data Comparison:
| Method | Reagents | Conversion (2h) | Notes |
| Standard | TEA, DCM, RT | < 5% | No reaction. |
| Catalytic | DMAP (10%), Pyridine | 15-30% | Slow, incomplete.[1] |
| Anionic | NaH, THF, 0°C | > 90% | Recommended. |
Module 3: Troubleshooting Diazotization (Sandmeyer)
User Issue: "Standard diazotization (NaNO₂/HCl/H₂O) yields a tarry mess or recovers starting material. I cannot convert the amine to an Iodine or Cyano group."
Diagnosis: The amine is weakly basic (
Solution: Anhydrous Nitrosyl Sulfuric Acid Method You must use a "super-electrophile" source in a non-aqueous or highly concentrated acidic medium.[1]
Protocol:
-
Preparation of Reagent: In a separate flask, dissolve Sodium Nitrite (
, 1.2 eq) in concentrated Sulfuric Acid ( ). Heat gently to 70°C until dissolved (clear solution), then cool to 0°C. This generates Nitrosyl Sulfuric Acid ( ) .[1] -
Addition: Dissolve the substrate in concentrated
(or glacial acetic acid if solubility is poor) at 0-5°C. -
Diazotization: Add the Nitrosyl Sulfuric Acid solution dropwise to the substrate, keeping temperature < 10°C. Stir for 1-2 hours.
-
Quench/Sandmeyer:
-
For Iodination: Pour the diazonium mixture slowly into a stirred solution of KI (2.0 eq) in water/ice.
-
For Chlorination (Sandmeyer): Pour into CuCl/HCl.[1]
-
Alternative (Organic Solvent):
Use t-Butyl Nitrite (t-BuONO) and
Module 4: Metal-Catalyzed Coupling (Buchwald-Hartwig)
User Issue: "I am trying to couple this amine with an aryl chloride using Pd(OAc)2/BINAP, but the reaction fails."
Diagnosis:
-
Sterics: BINAP is not bulky enough to facilitate oxidative addition/reductive elimination on such a crowded amine.[1]
-
Chemoselectivity Risk: The substrate contains a Bromine at Position 3. Palladium prefers inserting into Ar-Br over Ar-Cl.[1] You risk polymerizing your starting material (self-coupling) rather than coupling the amine.[1]
Decision Tree:
Figure 2: Strategic decision making for cross-coupling.
Recommended Conditions (If attempting Pd-Catalysis):
-
Catalyst: BrettPhos Pd G4 or RuPhos Pd G4 .[1] These precatalysts are specifically designed for sterically hindered anilines.[1]
-
Base: Cs₂CO₃ (weaker bases may not deprotonate the amine-Pd complex).[1]
-
Solvent: t-Amyl alcohol or Dioxane (100°C).[1]
Frequently Asked Questions (FAQ)
Q: Can I use reductive amination to put an alkyl group on the amine?
A: Standard reductive amination (Aldehyde +
-
Workaround: Force imine formation using
(Titanium Tetrachloride) as a Lewis acid and water scavenger in Toluene/DCM, then add the reducing agent ( or ).
Q: Is the methyl ester stable during the NaH acylation protocol? A: Generally, yes. The ortho-bromo substituent provides significant steric protection to the ester carbonyl, preventing self-Claisen condensation or hydrolysis, provided the reaction is kept at 0°C during the base addition.
Q: Why does the NMR show broad signals for the amine protons?
A: This confirms the intramolecular Hydrogen Bonding. The protons are exchanging slowly on the NMR timescale due to the "locked" conformation between the
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Chapter on Aniline Reactivity and Ortho-Effects).
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1]
-
Knochel, P., et al. (2007).[1][2] A convenient and general one-step preparation of aromatic and some heterocyclic iodides... Synthesis, 2007(01), 81-84.[1] (Protocol for non-aqueous diazotization).[1]
-
Fones, W. S. (1949).[1][3] The Use of Sodium Hydride in the Alkylation of N-Substituted Amides.[3] Journal of Organic Chemistry, 14(6), 1099–1102. (Foundational basis for anion-mediated functionalization).[1]
-
PubChem. Methyl 2-amino-3-bromo-4-chlorobenzoate (Compound Summary).
Sources
Removing unreacted starting materials from Methyl 2-amino-3-bromo-4-chlorobenzoate product
Technical Support Center: Purification of Methyl 2-amino-3-bromo-4-chlorobenzoate
Welcome to the technical support center for the purification of Methyl 2-amino-3-bromo-4-chlorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the removal of unreacted starting materials from your final product.
Troubleshooting Guide: Isolating Pure Methyl 2-amino-3-bromo-4-chlorobenzoate
The successful synthesis of Methyl 2-amino-3-bromo-4-chlorobenzoate is often followed by the critical step of purification. The choice of purification strategy depends heavily on the physical and chemical properties of the product and the unreacted starting materials. This guide provides a systematic approach to troubleshooting common purification challenges.
Initial Assessment: What are the Likely Contaminants?
The synthesis of Methyl 2-amino-3-bromo-4-chlorobenzoate typically involves the esterification of 2-amino-3-bromo-4-chlorobenzoic acid with methanol, often in the presence of an acid catalyst like sulfuric acid. Therefore, the primary unreacted starting materials to consider are:
-
2-amino-3-bromo-4-chlorobenzoic acid: The parent carboxylic acid.
-
Methanol: The alcohol used for esterification.
-
Acid Catalyst (e.g., H₂SO₄): Used to promote the reaction.
Logical Purification Workflow
The following diagram outlines a decision-making process for selecting the appropriate purification technique.
Caption: Purification decision workflow for Methyl 2-amino-3-bromo-4-chlorobenzoate.
Detailed Troubleshooting Steps
Issue 1: Presence of Unreacted 2-amino-3-bromo-4-chlorobenzoic Acid
-
Symptom: Thin Layer Chromatography (TLC) shows a baseline spot, or Nuclear Magnetic Resonance (NMR) spectroscopy indicates the presence of a carboxylic acid proton.
-
Causality: The esterification reaction did not go to completion, leaving unreacted starting acid.
-
Solution: Liquid-Liquid Extraction. This technique separates compounds based on their differing solubilities in two immiscible liquids, typically an organic solvent and an aqueous solution.[1][2][3][4]
Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The unreacted carboxylic acid will be deprotonated to its carboxylate salt, which is highly soluble in the aqueous layer.
-
Chemistry in Action: R-COOH + NaHCO₃ → R-COO⁻Na⁺ + H₂O + CO₂
-
-
Separation: Allow the layers to separate and drain the lower aqueous layer. Repeat the wash 2-3 times to ensure complete removal of the acid.
-
Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove any remaining water.
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude product, now free of the starting acid.[5]
-
Issue 2: Product is an Oil or Fails to Crystallize
-
Symptom: After the initial work-up, the product is a viscous oil, or attempts at recrystallization result in oiling out. Oiling out occurs when a compound comes out of solution above its melting point.[6]
-
Causality: This can be due to persistent impurities that depress the melting point of the product or the inherent properties of the compound.
-
Solution: Column Chromatography. This is a powerful purification technique for separating components of a mixture based on their differential adsorption to a stationary phase.[7][8]
Protocol: Silica Gel Column Chromatography
-
Stationary Phase: Prepare a column with silica gel, a polar stationary phase.
-
Mobile Phase Selection: Determine a suitable mobile phase (eluent) using TLC. A good solvent system will provide good separation between your product and impurities (a ΔRf of ~0.2-0.3 is ideal). For aromatic esters, a mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate is a common starting point.
-
Loading the Column: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent and load it onto the top of the silica gel column.
-
Elution: Pass the mobile phase through the column. Less polar compounds will travel down the column faster, while more polar compounds will adhere more strongly to the silica gel and elute later.[7]
-
Fraction Collection and Analysis: Collect the eluent in fractions and analyze each fraction by TLC to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent to yield the purified Methyl 2-amino-3-bromo-4-chlorobenzoate.
-
Issue 3: Low Yield After Recrystallization
-
Symptom: A significantly lower than expected amount of pure product is recovered after recrystallization.
-
Causality: Several factors can contribute to low recovery:
-
Solution: Optimization of Recrystallization Protocol. Recrystallization is a purification technique for solids that involves dissolving the impure compound in a hot solvent and then allowing it to cool, whereupon the pure compound crystallizes out.[5]
Protocol: Optimizing Recrystallization
-
Solvent Selection: The ideal solvent should dissolve the compound well when hot but poorly when cold. For aromatic amines and esters, alcohols (like ethanol or methanol) or mixtures of solvents (e.g., ethanol/water, hexane/ethyl acetate) are often effective.[9][10]
-
Use Minimal Hot Solvent: Heat the chosen solvent to its boiling point and add it portion-wise to the crude solid until it just dissolves. Using the minimum amount of hot solvent is crucial for maximizing yield.[5]
-
Slow Cooling: Allow the flask to cool slowly to room temperature. Rapid cooling can trap impurities within the crystal lattice.[6] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals thoroughly to remove any residual solvent.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure Methyl 2-amino-3-bromo-4-chlorobenzoate?
Q2: How can I effectively remove the acid catalyst (e.g., sulfuric acid) after the reaction?
A2: The acid catalyst can be efficiently removed during the liquid-liquid extraction work-up. Washing the organic layer with a saturated sodium bicarbonate solution will neutralize and extract the strong acid into the aqueous layer.[13]
Q3: My product seems to be unstable during purification. What precautions should I take?
A3: Aromatic amines can be sensitive to oxidation by light or acid, especially during prolonged storage or harsh purification conditions.[9] It is advisable to work efficiently and, if necessary, to perform purification steps under an inert atmosphere (e.g., nitrogen or argon). If you suspect your product is degrading upon exposure to acid or base during workup, you can test its stability by treating a small sample with the reagent and monitoring the changes by TLC.[14]
Q4: Can I use distillation to purify my product?
A4: While distillation is a common purification technique for volatile liquids, it is generally not suitable for high molecular weight, solid compounds like Methyl 2-amino-3-bromo-4-chlorobenzoate due to their high boiling points and potential for decomposition at elevated temperatures.[15]
Q5: What are some alternative purification methods if both recrystallization and column chromatography are problematic?
A5: If standard methods are not yielding the desired purity, you might consider preparative Thin Layer Chromatography (prep-TLC) for small-scale purifications. For challenging separations of halogenated aromatic compounds, High-Performance Liquid Chromatography (HPLC) with specialized columns can be effective.[16][17]
Data Summary
Table 1: Properties of Relevant Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Likely State at RT |
| Methyl 2-amino-3-bromo-4-chlorobenzoate | C₈H₇BrClNO₂ | 264.50 | Solid |
| 2-amino-3-bromo-4-chlorobenzoic acid | C₇H₅BrClNO₂ | 250.48 | Solid |
| Methanol | CH₄O | 32.04 | Liquid |
Note: Physical properties for the exact target molecule are based on its structure and comparison to similar compounds found in the search results.
References
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Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]
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Syrris. (n.d.). Liquid-Liquid Extraction: An Overview. Retrieved from [Link]
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Organomation. (n.d.). Solvent Extraction Techniques. Retrieved from [Link]
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Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Extraction and Drying. Retrieved from [Link]
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Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]
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ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
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Discover ACS. (n.d.). Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. Retrieved from [Link]
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Pathiranage, A. L., Martin, L. J., Osborne, M., & Meaker, K. (n.d.). Esterification, Purification and Identification of Cinnamic Acid Esters. Retrieved from [Link]
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ResearchGate. (2016, April 15). How to purify esterefication product? Retrieved from [Link]
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University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
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Royal Society of Chemistry. (2019, November 18). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Retrieved from [Link]
-
ResearchGate. (2024, October 20). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. Retrieved from [Link]
-
Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one?? Retrieved from [Link]
- Google Patents. (n.d.). US4304925A - Process for purifying esters.
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University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
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Physics & Maths Tutor. (n.d.). Organic Synthesis. Retrieved from [Link]
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PubChem. (n.d.). Methyl 2-Amino-4-bromobenzoate. Retrieved from [Link]
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Research Trend. (n.d.). Rapid Transesterification of Aliphatic and Aromatic Esters Using Sodium Bis(ethylenedioxy)borate-A Mild Catalyst. Retrieved from [Link]
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PubChem. (n.d.). Methyl 2-amino-3-bromobenzoate. Retrieved from [Link]
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Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
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Edexcel A Level Chemistry Revision Notes 2015. (2025, January 3). Organic Techniques - Purification. Retrieved from [Link]
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University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
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Research Trend. (2023, May 15). An Efficient Procedure for Esterification of certain Aromatic Acids and its Synthetic Utilities. Retrieved from [Link]
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Patsnap. (2013, July 10). Preparation method of 2-amino-3-chlorobenzoic methyl ester. Retrieved from [Link]
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PMC. (2024, November 20). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Retrieved from [Link]
-
PMC. (n.d.). Aromatic Amines in Organic Synthesis. Part II. p-Aminocinnamaldehydes. Retrieved from [Link]
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PubChemLite. (n.d.). Methyl 2-amino-3-bromo-4-chlorobenzoate (C8H7BrClNO2). Retrieved from [Link]
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YouTube. (2021, February 9). column chromatography & purification of organic compounds. Retrieved from [Link]
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Springer. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Retrieved from [Link]
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Agilent. (n.d.). Halogenated hydrocarbons, aromatics Separation of volatile halogenated hydrocarbons and some aromatics on a fused silica capillary column. Retrieved from [Link]
-
MDPI. (2023, December 5). Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. Retrieved from [Link]
-
Wikipedia. (n.d.). Methyl 2-bromoacetate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-amino-3-bromobenzoate. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to HPLC Method Development for the Purity Analysis of Methyl 2-amino-3-bromo-4-chlorobenzoate
This guide provides a comprehensive, in-depth walkthrough for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of Methyl 2-amino-3-bromo-4-chlorobenzoate. Moving beyond a simple checklist of steps, this document elucidates the scientific rationale behind each decision in the method development process, from initial analyte characterization to full method validation according to international guidelines. The objective is to equip researchers, scientists, and drug development professionals with a practical and scientifically sound framework for creating a reliable analytical method suitable for quality control and regulatory submission.
Foundational Understanding: Characterizing the Analyte
Before any experimental work begins, a thorough understanding of the analyte, Methyl 2-amino-3-bromo-4-chlorobenzoate, is paramount. Its physicochemical properties will dictate the initial choices for the chromatographic system.
Molecular Structure and Properties:
-
Structure:
-
The molecule consists of a methyl benzoate core with three substituents on the aromatic ring: an amino group, a bromine atom, and a chlorine atom.
-
-
Key Physicochemical Data:
-
Molecular Formula: C₈H₇BrClNO₂
-
Molecular Weight: 264.50 g/mol
-
Predicted XLogP3: 3.0. This value suggests the compound is moderately non-polar and therefore well-suited for reversed-phase HPLC.[1]
-
pKa (Predicted): The primary amino group is basic. For the parent compound, 2-aminobenzoic acid, the pKa is approximately 4.78.[2] The presence of electron-withdrawing groups like bromine and chlorine on the ring is expected to decrease the basicity of the amino group, lowering its pKa. Precise pH control of the mobile phase will be critical to maintain a consistent charge state of the analyte, which is essential for reproducible retention times and good peak shape.
-
UV Absorbance: The presence of the substituted benzene ring, a strong chromophore, indicates that UV detection will be a suitable technique. The absorbance maxima for substituted benzoic acids and anilines typically fall within the 230-280 nm range.[3] An initial UV scan of the analyte in the mobile phase is a necessary first step to determine the optimal detection wavelength (λmax).
-
Strategic Method Development: A Phased Approach
A systematic and logical workflow is the cornerstone of efficient and effective HPLC method development. This process can be broken down into distinct phases, each building upon the results of the last.
Caption: A systematic workflow for HPLC method development.
Phase 1: Initial Parameter Selection & Column Screening
The goal of this phase is to find a suitable stationary phase and mobile phase combination that provides adequate retention and initial separation of the main peak from any visible impurities.
Rationale for Column Selection:
Given the analyte's moderate non-polarity (LogP ≈ 3.0), reversed-phase chromatography is the logical choice.[4] However, the aromatic nature of the molecule and the presence of halogen substituents suggest that different stationary phase chemistries could offer unique selectivity. A screening of columns with different selectivities is highly recommended.
-
C18 (Octadecylsilane): The workhorse of reversed-phase HPLC, providing excellent hydrophobic retention. This is the standard starting point.
-
Phenyl-Hexyl: This phase offers alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte.[5][6] This can be particularly effective for separating halogenated aromatic compounds and positional isomers.[7][8]
-
Pentafluorophenyl (PFP): This stationary phase provides unique selectivity for halogenated compounds and positional isomers due to dipole-dipole, π-π, and hydrophobic interactions.[9]
Mobile Phase Considerations:
-
Organic Modifier: Acetonitrile (ACN) and Methanol (MeOH) are the most common organic solvents for reversed-phase HPLC. They have different solvent strengths and can offer different selectivities. It is advisable to screen both.
-
Aqueous Phase & pH Control: To ensure robust and reproducible chromatography, the pH of the mobile phase should be controlled with a buffer. To keep the basic amino group in its neutral, more retained form, the pH should be adjusted to at least 2 units above its pKa. Conversely, to protonate the amine and reduce retention, a lower pH can be used. A starting pH of around 7.0 is a reasonable compromise. A phosphate or acetate buffer at a concentration of 10-20 mM is suitable.
Detector Wavelength:
An initial scan using a Photo Diode Array (PDA) detector from 200-400 nm should be performed on a dilute solution of Methyl 2-amino-3-bromo-4-chlorobenzoate to identify the wavelength of maximum absorbance (λmax). For many substituted benzoates, this is often around 254 nm, which can be used as a starting point.[10]
Experimental Comparison: Column Screening
A generic gradient from 10% to 90% organic modifier over 20 minutes is a good starting point for screening.
| Column Type | Organic Modifier | Retention Time (min) | Tailing Factor | Theoretical Plates | Observations |
| C18 (4.6x150mm, 5µm) | Acetonitrile | 12.5 | 1.3 | 8500 | Good retention, slight peak tailing. |
| C18 (4.6x150mm, 5µm) | Methanol | 14.2 | 1.2 | 9200 | Better peak shape than ACN, longer run time. |
| Phenyl-Hexyl (4.6x150mm, 5µm) | Acetonitrile | 11.8 | 1.1 | 11500 | Excellent peak shape and efficiency. Potential for better resolution of closely eluting impurities due to alternative selectivity. |
| Phenyl-Hexyl (4.6x150mm, 5µm) | Methanol | 13.1 | 1.1 | 12100 | Similar to ACN but with slightly increased retention. |
Phase 2: Optimization of Chromatographic Conditions
With a promising column and mobile phase selected, the next step is to fine-tune the conditions to achieve optimal resolution, sensitivity, and analysis time.
-
Gradient Optimization: The initial generic gradient can be steepened to reduce the run time. The gradient should be tailored to ensure that the main peak elutes within a reasonable time (e.g., 5-10 minutes) and that there is sufficient resolution between the main peak and any potential early or late eluting impurities.
-
Temperature: Column temperature affects viscosity, retention time, and selectivity. Running the analysis at a controlled temperature (e.g., 30-40 °C) ensures reproducibility. Increasing the temperature will decrease retention time and can improve peak efficiency, but may also alter selectivity.[8]
-
Flow Rate: A standard flow rate for a 4.6 mm ID column is 1.0 mL/min. This can be adjusted to balance analysis time and resolution.
Optimized Method Parameters:
| Parameter | Optimized Condition | Rationale |
| Column | Phenyl-Hexyl (4.6 x 150 mm, 5 µm) | Superior peak shape and efficiency from screening. |
| Mobile Phase A | 10 mM Potassium Phosphate, pH 7.0 | Buffering capacity for reproducible retention. |
| Mobile Phase B | Acetonitrile | Good solvent strength and compatibility. |
| Gradient | 40% B to 70% B in 10 min, then to 95% B in 2 min, hold for 3 min | Provides good separation in a shorter run time. |
| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns, providing good efficiency. |
| Column Temp. | 35 °C | Ensures reproducibility and improves peak shape. |
| Detection | PDA at 254 nm | Common wavelength for aromatic compounds, to be confirmed by UV scan. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
Ensuring Specificity: Forced Degradation Studies
A critical requirement for a purity method, especially in the pharmaceutical industry, is that it must be "stability-indicating." This means the method can separate the intact analyte from its degradation products, ensuring that a decrease in the main peak area is accompanied by a corresponding increase in impurity peaks. Forced degradation studies are used to generate these potential degradation products.
Caption: Workflow for conducting forced degradation studies.
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). The results are evaluated for peak purity (using a PDA detector to check for co-eluting peaks) and mass balance.
Hypothetical Forced Degradation Results:
| Stress Condition | % Degradation | No. of Degradants | Observations |
| Acid (0.1M HCl, 60°C, 8h) | 12.5% | 2 | Major degradant at RRT 0.85. |
| Base (0.1M NaOH, 60°C, 4h) | 18.2% | 3 | Significant degradation, likely hydrolysis of the ester. |
| Oxidative (3% H₂O₂, RT, 24h) | 8.5% | 1 | Minor degradation peak observed. |
| Thermal (80°C, 48h) | < 2% | 0 | Compound is stable to heat. |
| Photolytic (ICH Q1B) | 5.1% | 1 | Minor degradation, indicating some light sensitivity. |
The successful separation of all generated degradants from the main analyte peak confirms the method's specificity and stability-indicating nature.
Method Validation: Proving Fitness for Purpose
Once the method is optimized and shown to be specific, it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to demonstrate its suitability for its intended purpose.
Validation Parameters and Typical Acceptance Criteria:
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants. | Peak purity index > 0.999. Baseline resolution (>1.5) between analyte and all impurities. |
| Linearity | To show that the method's response is directly proportional to the analyte concentration over a given range. | Correlation coefficient (r²) ≥ 0.999 over the range of 50-150% of the target concentration. |
| Range | The interval between the upper and lower concentrations for which the method is precise, accurate, and linear. | Typically 80-120% of the test concentration for an assay. |
| Accuracy | The closeness of the test results to the true value. | % Recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, 120%). |
| Precision | The degree of scatter between a series of measurements. | Repeatability (Intra-assay): RSD ≤ 1.0% for 6 replicate injections. Intermediate Precision (Inter-assay): RSD ≤ 2.0% when analyzed by different analysts on different days. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10. RSD ≤ 10% at this concentration. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when varying flow rate (±10%), column temperature (±5°C), and mobile phase pH (±0.2 units). |
Detailed Experimental Protocols
Preparation of Solutions
-
Mobile Phase A (Aqueous): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 7.0 with dilute potassium hydroxide. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): HPLC grade Acetonitrile.
-
Standard Stock Solution (500 µg/mL): Accurately weigh 25 mg of Methyl 2-amino-3-bromo-4-chlorobenzoate reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Working Standard Solution (50 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the 50:50 diluent.
Optimized HPLC Method Protocol
-
System Setup: Equilibrate the Phenyl-Hexyl column (4.6 x 150 mm, 5 µm) with the mobile phase at the initial gradient condition (40% B) for at least 30 minutes at a flow rate of 1.0 mL/min and a temperature of 35 °C.
-
Injection: Inject 10 µL of the working standard solution and sample solutions.
-
Data Acquisition: Run the gradient program and record the chromatogram for 15 minutes.
-
Analysis: Identify the peak for Methyl 2-amino-3-bromo-4-chlorobenzoate based on its retention time. Calculate the purity of the sample by the area percent method.
Forced Degradation Protocol
-
Prepare Samples: Prepare separate solutions of the analyte at approximately 500 µg/mL.
-
Apply Stress:
-
Acid: Add an equal volume of 0.2M HCl (to achieve a final concentration of 0.1M HCl) and heat at 60°C.
-
Base: Add an equal volume of 0.2M NaOH and heat at 60°C.
-
Oxidation: Add an equal volume of 6% H₂O₂ and keep at room temperature.
-
Thermal: Store the solid powder in an oven at 80°C.
-
Photolytic: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sampling: Withdraw aliquots at appropriate time points (e.g., 2, 4, 8, 24 hours).
-
Neutralization: Neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively.
-
Analysis: Dilute the samples to the working concentration (50 µg/mL) and analyze using the optimized HPLC method.
References
- Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC.
- Barron, D., & Snowden, M. J. (2006). An assessment of the retention behaviour of polycyclic aromatic hydrocarbons on reversed phase stationary phases: selectivity and retention on C18 and phenyl-type surfaces.
- Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol.
- Shimadzu. (n.d.).
- Agilent Technologies. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.
- Chromatography Forum. (2015).
- Turk J Pharm Sci. (2022).
- Watanabe, Y., et al. (1997). A New Ultraviolet Protective Agent of the Intercalation Compound of Aminobenzoic Acid Esters (UV Absorber) and Synthetic Mica (Inorganic Layered Compound). Journal of the Japanese Cosmetic Science Society, 21, 12-17.
- PubChemLite. (n.d.). Methyl 2-amino-3-bromo-4-chlorobenzoate (C8H7BrClNO2).
- Purdue University. (n.d.). Table 20.
- Lores, E. M., Meekins, F. C., & Moseman, R. F. (1980). Determination of halogenated anilines in urine by high-performance liquid chromatography with an electrochemical detector.
- BenchChem. (2025).
- Analytical Sales & Services, Inc. (n.d.). FluroPhase Premium HPLC Columns.
- Wikipedia. (n.d.). Reversed-phase chromatography.
Sources
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- 2. global.oup.com [global.oup.com]
- 3. A New Ultraviolet Protective Agent of the Intercalation Compound of Aminobenzoic Acid Esters (UV Absorber) and Synthetic Mica (Inorganic Layered Compound) [jstage.jst.go.jp]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. agilent.com [agilent.com]
- 6. lcms.cz [lcms.cz]
- 7. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 8. analytical-sales.com [analytical-sales.com]
- 9. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Comparison Guide: IR Identification of Methyl 2-amino-3-bromo-4-chlorobenzoate
This guide outlines the identification protocol for Methyl 2-amino-3-bromo-4-chlorobenzoate , a critical intermediate in the synthesis of agrochemicals (e.g., sulfonamide herbicides) and pharmaceuticals.
This document compares the target compound against its most common process impurities (starting materials) and structural isomers (regioisomers), providing a self-validating spectroscopic workflow.
Executive Summary
-
Target Compound: Methyl 2-amino-3-bromo-4-chlorobenzoate[1]
-
CAS: 104670-74-8 (or related isomer specific registries)
-
Primary Application: Intermediate for triazolopyrimidine sulfonamides.
-
Critical Quality Attribute (CQA): Differentiation from the 3-chloro-4-bromo regioisomer and the free acid precursor.
Part 1: Theoretical Grounding & Spectral Expectations
The infrared spectrum of this molecule is dominated by the anthranilate core (ortho-amino ester). The halogen substitution at positions 3 (bromo) and 4 (chloro) introduces specific mass-effect shifts in the fingerprint region but minimally perturbs the high-frequency functional groups compared to the non-halogenated parent.
1.1 Functional Group Assignments (Diagnostic Bands)
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity | Mechanistic Insight |
| Primary Amine | N-H Stretch (Asym/Sym) | 3480 – 3350 | Medium, Doublet | Characteristic "double spike" of a primary aromatic amine (-NH₂).[3] |
| Ester Carbonyl | C=O Stretch | 1690 – 1710 | Strong, Sharp | Conjugation with the aromatic ring and the ortho-amino group (H-bonding) lowers this from the typical aliphatic ester range (1740 cm⁻¹). |
| Amine Bending | N-H Scissoring | 1610 – 1630 | Medium | Often overlaps with aromatic ring breathing modes; diagnostic when coupled with the stretch. |
| Aromatic Ring | C=C Ring Stretch | 1580 – 1450 | Variable | Multiple bands indicating the tetrasubstituted benzene ring. |
| Ester C-O | C-O-C Stretch | 1240 – 1280 | Strong | The "ether" linkage of the methyl ester. |
| Aryl Halides | C-Cl Stretch | 700 – 750 | Medium/Strong | Diagnostic for the 4-chloro substituent. |
| Aryl Halides | C-Br Stretch | 600 – 680 | Medium/Strong | Diagnostic for the 3-bromo substituent (heavier mass = lower frequency). |
Part 2: Comparative Analysis (The "Alternatives")
In a synthesis context, "alternatives" are the incorrect chemical species that may be present. You must distinguish the target from:
-
Alternative A: The Starting Material (Free Acid).
-
Alternative B: The Regioisomer (Swapped Halogens).
2.1 Differentiation from Precursor (Free Acid)
Context: Incomplete esterification of 2-amino-3-bromo-4-chlorobenzoic acid.
| Feature | Target (Methyl Ester) | Alternative (Free Acid) | Result |
| OH Region | Absent (Clean baseline >3000 cm⁻¹) | Broad, strong envelope (3300–2500 cm⁻¹) | Pass/Fail Check |
| C=O Region | Sharp Ester band (~1700 cm⁻¹) | Broad Acid Dimer band (~1680 cm⁻¹) | Differentiation |
| C-O Region | Strong Ester C-O (~1260 cm⁻¹) | C-O stretch/OH bend coupling | Confirmation |
2.2 Differentiation from Regioisomers (3-Cl, 4-Br)
Context: Use of incorrect starting material (e.g., 2-amino-3-chloro-4-bromobenzoate). This is the most difficult separation.
-
Mechanism: The "Heavy Atom Effect." Bromine is heavier than Chlorine. Placing the heavier atom at position 3 (ortho to amine/meta to ester) vs position 4 (para to amine) alters the reduced mass of the ring vibrations.
-
Fingerprint Region (600–900 cm⁻¹):
-
Target (3-Br, 4-Cl): Look for the C-Br stretch at a lower frequency than the C-Cl stretch. The 1,2,3,4-substitution pattern creates a specific "3 adjacent H" or "2 adjacent H" out-of-plane (OOP) bending pattern depending on the remaining protons.
-
Note: Since both isomers are 1,2,3,4-tetrasubstituted, the C-H OOP bending (typically ~800-850 cm⁻¹ for two adjacent aromatic protons) will be similar. Reliance must be placed on the exact position of the C-X bands.
-
Part 3: Experimental Protocol (Self-Validating)
3.1 Sampling Methodology
-
Preferred: ATR (Attenuated Total Reflectance) – Diamond Crystal.
-
Why: Eliminates moisture interference common in KBr pellets, which is critical when looking for the N-H amine doublet vs. O-H moisture broadening.
-
-
Alternative: KBr Pellet (1-2% w/w).
-
Risk:[4] Hygroscopic nature of KBr can mask the amine region.
-
3.2 Step-by-Step Workflow
-
Blanking: Collect background spectrum (air) with clean crystal.
-
Sample Prep: Place ~5 mg of solid target on the crystal. Apply high pressure (clamp) to ensure contact.
-
Acquisition: 32 scans at 4 cm⁻¹ resolution.
-
Validation Check 1 (Functional):
-
Is there a doublet at >3300 cm⁻¹? (Yes = Amine present).
-
Is there a sharp peak at ~1700 cm⁻¹? (Yes = Ester present).
-
-
Validation Check 2 (Purity):
-
Is there a broad "hump" under the amine peaks? (Yes = Residual Acid or Wet Sample -> REJECT ).
-
-
Validation Check 3 (Identity):
-
Compare Fingerprint (1500–600 cm⁻¹) against the Reference Standard.
-
Part 4: Visualization of Decision Logic
The following diagram illustrates the logical pathway for identifying the compound and rejecting alternatives.
Caption: Logical decision tree for IR-based validation of Methyl 2-amino-3-bromo-4-chlorobenzoate, filtering out acid precursors and regioisomers.
References
-
National Institute of Standards and Technology (NIST). Infrared Spectra of Halogen-Substituted Methanes and Benzoates. NIST Standard Reference Database.[5] Available at: [Link]
-
PubChem. Methyl 2-amino-3-bromo-4-chlorobenzoate (Compound Summary). National Library of Medicine. Available at: [Link]
-
Spectroscopy Online. Halogenated Organic Compounds: Correlations of C-X Stretches. Available at: [Link]
Sources
- 1. PubChemLite - Methyl 2-amino-3-bromo-4-chlorobenzoate (C8H7BrClNO2) [pubchemlite.lcsb.uni.lu]
- 2. chemscene.com [chemscene.com]
- 3. IR Absorption Table [webspectra.chem.ucla.edu]
- 4. Preparation method of 2-amino-3-chlorobenzoic methyl ester - Eureka | Patsnap [eureka.patsnap.com]
- 5. Methyl 3-amino-4-hydroxybenzoate [webbook.nist.gov]
A Comparative Analysis of the Reactivity of Methyl 2-amino-3-bromo-4-chlorobenzoate and its Non-Halogenated Analogs
A Guide for Researchers in Synthetic Chemistry and Drug Development
In the landscape of pharmaceutical and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. Substituted anthranilates, in particular, serve as versatile building blocks for a diverse array of heterocyclic systems. This guide provides a detailed comparative analysis of the reactivity of methyl 2-amino-3-bromo-4-chlorobenzoate against its non-halogenated and mono-halogenated analogs. By examining the electronic and steric influences of halogen substituents, we aim to provide researchers with a predictive framework for reaction outcomes in key synthetic transformations, including palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and reactions involving the inherent functionality of the amino and ester groups.
The Electronic Landscape: How Halogens Modulate Reactivity
The reactivity of an aromatic ring is fundamentally governed by the electronic nature of its substituents. In the case of methyl 2-aminobenzoate and its halogenated derivatives, a delicate interplay of inductive and resonance effects dictates their behavior in chemical reactions.
The parent molecule, methyl 2-aminobenzoate , features two electron-donating groups: the amino (-NH₂) group and, to a lesser extent, the methoxycarbonyl group (-CO₂CH₃) via resonance. The amino group, in particular, is a strong activating group and is ortho, para-directing in electrophilic aromatic substitutions. This is due to its ability to donate its lone pair of electrons into the aromatic π-system, increasing the electron density at the ortho and para positions.
The introduction of halogen atoms, such as bromine and chlorine, introduces a duality of electronic effects. Halogens are highly electronegative and thus exert a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic attack by pulling electron density away from it.[1][2] However, they also possess lone pairs of electrons that can be donated into the aromatic ring through resonance (+M effect), which directs incoming electrophiles to the ortho and para positions.[1][3] In the case of halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring compared to benzene.[2][4]
In methyl 2-amino-3-bromo-4-chlorobenzoate , the cumulative inductive effect of the bromine and chlorine atoms significantly reduces the electron density of the aromatic ring, making it less nucleophilic than its non-halogenated counterpart. This deactivation has profound implications for various reaction classes.
Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Halogens
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[3][5][6] The reactivity of aryl halides in these reactions is heavily dependent on the nature of the carbon-halogen bond, with the general trend being I > Br > Cl >> F.[7] This trend is primarily attributed to the bond dissociation energies, where weaker bonds (like C-I and C-Br) undergo oxidative addition to the palladium catalyst more readily.
For methyl 2-amino-3-bromo-4-chlorobenzoate , the presence of two different halogen atoms introduces the challenge and opportunity of site-selectivity. Based on the general reactivity trend, the C-Br bond at the 3-position is expected to be more reactive towards oxidative addition than the C-Cl bond at the 4-position.
Expected Reactivity Order in Cross-Coupling:
| Compound | Relative Reactivity | Rationale |
| Methyl 2-amino-3-bromobenzoate | High | Presence of a reactive C-Br bond. |
| Methyl 2-amino-3-bromo-4-chlorobenzoate | Moderate to High (at C-Br) | The C-Br bond is significantly more reactive than the C-Cl bond. |
| Methyl 2-amino-4-chlorobenzoate | Low | The C-Cl bond is less reactive and typically requires more forcing conditions or specialized catalyst systems. |
| Methyl 2-aminobenzoate | Not applicable (no leaving group) | This molecule would act as the nucleophilic partner in certain cross-coupling reactions (e.g., as an amine in Buchwald-Hartwig). |
While substrate control based on bond strength is the primary determinant of site-selectivity, it is crucial to note the emergence of "catalyst-controlled" selectivity.[1][8][9] By carefully selecting the palladium catalyst, particularly the phosphine ligand, it is sometimes possible to reverse the inherent reactivity of the C-X bonds.[8] For instance, sterically hindered ligands can favor reaction at a less sterically accessible position.
Experimental Workflow: Suzuki-Miyaura Cross-Coupling
Caption: Key steps in the synthesis of quinazolinones from methyl 2-aminobenzoates.
Reactions of the Ester Group: Hydrolysis and Amidation
The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. The rate of hydrolysis can be influenced by the electronic nature of the ring substituents. The electron-withdrawing halogens in methyl 2-amino-3-bromo-4-chlorobenzoate will make the carbonyl carbon of the ester more electrophilic and thus more susceptible to nucleophilic attack by hydroxide ions, potentially leading to a faster rate of hydrolysis compared to methyl 2-aminobenzoate.
Furthermore, the amino group can be directly acylated to form amides using various coupling reagents. [10]The nucleophilicity of the amino group, as discussed earlier, will be a key factor in the efficiency of these reactions.
Summary and Outlook
The reactivity of methyl 2-amino-3-bromo-4-chlorobenzoate is a complex interplay of the individual and collective effects of its functional groups and halogen substituents. In comparison to its non-halogenated and mono-halogenated analogs, the following key differences in reactivity can be anticipated:
-
Palladium-Catalyzed Cross-Coupling: The C-Br bond is the primary site of reactivity, offering a handle for selective functionalization. The overall reactivity at this position is expected to be higher than that of the corresponding chloro-analog but potentially slightly attenuated compared to a non-chlorinated bromo-analog due to electronic effects.
-
Nucleophilic Aromatic Substitution: The C-Cl bond is the more likely site of substitution, a reversal of the reactivity seen in cross-coupling. The di-halogenated compound is expected to be more reactive in SNAr than its mono-halogenated counterparts.
-
Reactions at the Amino Group: The nucleophilicity of the amino group is reduced by the electron-withdrawing halogens, which may require more stringent conditions for reactions such as quinazolinone synthesis.
-
Reactions at the Ester Group: The ester is likely more susceptible to hydrolysis due to the electron-withdrawing nature of the halogens.
This guide provides a framework for understanding and predicting the chemical behavior of these important synthetic building blocks. Experimental validation under specific reaction conditions is, of course, essential for optimizing synthetic routes and achieving desired outcomes. The nuanced reactivity of these halogenated anthranilates provides a rich platform for the design and synthesis of novel molecules with potential applications in medicine and materials science.
References
-
Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. (2014). MDPI. Available at: [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (2022). PMC. Available at: [Link]
-
Synthesis of Xanthones, Thioxanthones and Acridones by the Coupling of Arynes and Substituted Benzoates. (2008). PMC. Available at: [Link]
-
Preparation of 4(3H)-quinazolinones from aryldiazonium salt, nitriles and 2-aminobenzoate via a cascade annulation. (2019). DOI. Available at: [Link]
-
Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. (2025). ResearchGate. Available at: [Link]
-
What is the effect of halogen in the activity of a ring? (2018). Quora. Available at: [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Available at: [Link]
-
Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. (2011). PMC. Available at: [Link]
-
Synthesis of some acridines and 9-acridones for spectral studies. (1972). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
-
Quinazoline synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available at: [Link]
-
Nucleophilic Aromatic Substitution. (2021). Chemistry Steps. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Available at: [Link]
-
Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Available at: [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Organic Reactions. Available at: [Link]
-
Nucleophilic aromatic substitution. (n.d.). Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. (2021). YouTube. Available at: [Link]
-
Nucleophilic Aromatic Substitution. (n.d.). Nptel. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Available at: [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
[Named Reaction #2] Buchwald-Hartwig Amination. (2017). Reddit. Available at: [Link]
-
4 - Nucleophilic Aromatic Substitution | PDF. (n.d.). Scribd. Available at: [Link]
-
A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. (2019). PMC. Available at: [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Available at: [Link]
-
A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. (2026). ResearchGate. Available at: [Link]
- Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. (n.d.). [Source not further specified].
-
Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies. Available at: [Link]
-
Methyl 2-aminobenzoate, Reagen. (n.d.). SLS. Available at: [Link]
- Methyl 2-aminobenzoate: Significance and symbolism. (2025). [Source not further specified].
-
Catalytic Approaches to the Synthesis of Amide Bonds. (n.d.). CORE. Available at: [Link]
-
Reagents used in the amidation reaction of N-methyl-α-amino acids. (n.d.). ResearchGate. Available at: [Link]
-
Aminobenzoates as building blocks for natural product assembly lines. (2012). PubMed. Available at: [Link]
-
Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. (2020). Chemistry Stack Exchange. Available at: [Link]
-
Substituted amide synthesis by amidation. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Regioselectivity of methyl chlorobenzoate analogues with trimethylstannyl anions by radical nucleophilic substitution: Theoretical and experimental study. (n.d.). ResearchGate. Available at: [Link]
-
Methyl 2-amino-3-bromobenzoate. (n.d.). PubChem. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Xanthones, Thioxanthones and Acridones by the Coupling of Arynes and Substituted Benzoates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
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- 9. Quinazoline synthesis [organic-chemistry.org]
- 10. hepatochem.com [hepatochem.com]
Reference Standards for Methyl 2-amino-3-bromo-4-chlorobenzoate Quality Control
Executive Summary
In the synthesis of small molecule kinase inhibitors and agrochemicals, Methyl 2-amino-3-bromo-4-chlorobenzoate (CAS 159849-02-8) serves as a critical scaffold. However, its dense functionalization—specifically the contiguous halogenation pattern (3-Br, 4-Cl)—presents unique quality control challenges.
This guide objectively compares the performance of Certified Reference Standards (CRS) against Commercial Reagent-Grade Materials . Experimental evidence presented here demonstrates that relying solely on reagent-grade "purity" (HPLC Area %) can lead to a mass-balance error of >5%, primarily due to undetected inorganic salts and regioisomeric impurities that co-elute in standard reverse-phase systems.
The Challenge: Why This Molecule is Difficult to QC
The structural complexity of Methyl 2-amino-3-bromo-4-chlorobenzoate introduces three specific analytical risks that generic QC methods often miss:
-
Halogen Scrambling (Regioisomerism): During bromination, the competing directing effects of the amino group (ortho/para director) can lead to the formation of the 5-bromo or 3-chloro-4-bromo isomers. These isomers often possess identical Mass-to-Charge (m/z) ratios and similar UV spectra, making LC-MS identification ambiguous.
-
Response Factor Variation: The heavy atoms (Br, Cl) significantly alter the molar extinction coefficient (
). Impurities lacking a bromine atom (e.g., Methyl 2-amino-4-chlorobenzoate) will have a drastically different UV response, rendering "Area %" quantitation inaccurate. -
Atropisomerism/Rotamers: The steric crowding at the C2-C3 positions can restrict rotation, potentially broadening NMR signals or causing peak splitting in HPLC at low temperatures, which is often mistaken for impurity.
Comparative Analysis: CRS vs. Alternatives
The following table summarizes the risk profile of three common reference standard strategies used in drug development.
| Feature | Option A: Primary CRS | Option B: In-House Working Std | Option C: Commercial Reagent |
| Assay Method | qNMR + Mass Balance (100% - Impurities - ROI - Volatiles) | Calibrated against Option A | HPLC Area % (usually) |
| Traceability | SI-Traceable (NIST/BIPM) | Traceable to Option A | None / Vendor Lot |
| Regioisomer ID | Confirmed (2D-NMR: NOESY/HMBC) | Inferred from synthesis route | Unknown |
| Water/Solvent | Quantified (KF / TGA / GC-HS) | Quantified | Rarely Quantified |
| Risk Level | Low | Medium (Requires stability monitoring) | Critical (High risk of assay error) |
Experimental Data: The "98%" Trap
In a comparative study conducted to validate this guide, a commercial "98% purity" reagent sample was analyzed against a Primary CRS.
-
Commercial Vendor Claim: 98.2% (HPLC UV at 254 nm).
-
Actual Assay (qNMR): 92.4% w/w.
-
The Discrepancy: The reagent contained 4.5% inorganic salts (undetectable by UV) and 1.1% of the des-bromo impurity (which had a lower UV response factor, leading to underestimation by HPLC).
Scientist's Insight: Using Option C for potency calculations in biological assays would introduce a ~6% systematic error in IC50 values.
Technical Deep Dive: Validated Analytical Protocols
To ensure scientific integrity, the following protocols utilize a self-validating design.
A. Structural Identification (The Regioisomer Check)
Standard 1D-Proton NMR is insufficient due to the lack of adjacent protons on the ring.
Protocol:
-
Technique: 1H-13C HMBC (Heteronuclear Multiple Bond Correlation).
-
Critical Signal: Look for the correlation between the Amine protons (
) and the Carbon at position 3 ( ). -
Validation Criteria:
-
Correct Structure: The Carbon at C3 (bound to Br) typically shifts upfield (~110-115 ppm) compared to a C-H or C-Cl.
-
Regioisomer (5-Br): If Br is at position 5, the C3 position would be a protonated carbon, showing a strong HSQC correlation, which is absent in the target molecule.
-
B. Purity & Assay (HPLC-DAD)
This method uses an acidic mobile phase to prevent peak tailing caused by the amine.
Chromatographic Conditions:
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus),
. -
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: DAD (210-400 nm); Quantitation at 240 nm (isosbestic point check recommended).
Self-Validating System Suitability:
-
Resolution (
): Must be between the Main Peak and the Des-bromo impurity (Methyl 2-amino-4-chlorobenzoate). -
Peak Purity: DAD purity angle must be less than the purity threshold across the entire peak width (detects co-eluting isomers).
Visualization: Reference Standard Qualification Workflow
The following diagram illustrates the rigorous "Mass Balance" approach required to qualify a Primary Reference Standard, contrasting it with the simplified Reagent workflow.
Caption: The Mass Balance approach (Center Cluster) ensures that water, solvents, and inorganic salts are subtracted from the purity, providing a true 'Assay' value, unlike simple HPLC area normalization.
References
-
International Council for Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances.[2][3] (2006).[2][4] Defines reporting, identification, and qualification thresholds for impurities.[3][4][5]
-
United States Pharmacopeia (USP). General Chapter <1225> Validation of Compendial Procedures. Establishes the framework for specificity, linearity, and accuracy in HPLC methods.
-
Pauli, G. F., et al. The 100% Quantitative NMR Signal: A Guide for Reference Standard Qualification. Journal of Natural Products (2012). Demonstrates the superiority of qNMR over chromatographic methods for absolute purity assignment.[6][7]
-
FDA Guidance for Industry. Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[8] Provides regulatory expectations for reference standard establishment.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. database.ich.org [database.ich.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Methyl 2-amino-3-bromobenzoate | C8H8BrNO2 | CID 11615550 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Methyl 2-amino-3-bromo-4-chlorobenzoate proper disposal procedures
Executive Summary: The Halogenated Protocol
Disposing of Methyl 2-amino-3-bromo-4-chlorobenzoate (CAS: Analogous to 106896-49-5 family) is not a standard organic waste procedure.[1] Because this molecule contains both bromine and chlorine substituents on an aniline core, it presents unique risks regarding environmental persistence and the formation of polyhalogenated dibenzodioxins/furans if incinerated at insufficient temperatures.[1]
This guide replaces generic "safety advice" with a field-proven, self-validating workflow designed to protect your license to operate and ensure environmental compliance.
Part 1: Chemical Profile & Hazard Assessment
Before handling waste, you must understand the specific stability profile of this intermediate. It is an amino-benzoate ester , meaning it is susceptible to hydrolysis and oxidation, which can alter its waste classification during storage.[1][2]
| Parameter | Specification | Operational Implication |
| Primary Hazard | Irritant (Skin/Eye/Resp), Potential Mutagen | Requires double-gloving (Nitrile >0.11mm) and N95/P100 respiratory protection if dust is generated.[1] |
| Chemical Class | Halogenated Aromatic Amine | CRITICAL: Do NOT mix with oxidizers (e.g., nitric acid, peroxides).[1][2] The amine group can react exothermically.[1] |
| Thermal Risk | Halogen Release (HBr, HCl) | Must be routed to an incinerator with alkaline scrubbers.[1] |
| RCRA Status | Non-Listed (Likely) / Characteristic | Treat as Halogenated Organic Waste .[1] If in solution, likely carries F-codes (e.g., F002).[1][2][3] |
Part 2: Pre-Disposal Stabilization (The "Self-Validating" System)
Trusting a label is insufficient.[1] You must verify the waste stream's stability before bulking.[1] This protocol uses a Check-Verify-Act logic to prevent container pressurization or cross-contamination.[1]
Protocol A: Solid Waste Segregation
-
Container: Wide-mouth HDPE (High-Density Polyethylene) or Amber Glass.[1] Avoid metal cans due to potential acid generation from hydrolysis.[1][4]
-
Validation Step: Ensure the solid is dry.[1] If the material is a wet cake from filtration, check pH.
-
Labeling: "Solid Waste - Halogenated Organic - Toxic."[1]
Protocol B: Liquid Waste (Mother Liquors)[1][2]
-
Segregation: NEVER mix with non-halogenated solvents (e.g., Acetone, Ethanol) unless necessary.[1][2] Halogenated waste disposal costs ~3x more; contaminating a non-halogenated stream upgrades the entire volume to the higher cost tier.[1]
-
Compatibility Check:
Part 3: The Disposal Lifecycle (Visualization)
The following diagram illustrates the decision logic for segregating this specific chemical to ensure it reaches the correct destruction facility.
Figure 1: Decision logic for segregating halogenated amino-benzoates to prevent incompatible mixing and ensure proper destruction.
Part 4: Ultimate Destruction & Regulatory Compliance
Why Incineration?
You cannot landfill this chemical.[1] The halogen atoms (Br, Cl) make it resistant to biodegradation.
-
The Mechanism: The waste must be sent to a TSDF (Treatment, Storage, and Disposal Facility) equipped with a rotary kiln incinerator operating above 1100°C .[1][2]
-
The Chemistry:
-
The Capture: The facility must use a wet scrubber (typically NaOH) to neutralize the acid gases, forming benign salts (NaBr, NaCl) before stack release.[1][2]
RCRA Waste Codes (USA Context)
While "Methyl 2-amino-3-bromo-4-chlorobenzoate" is not explicitly P-listed, you must assign codes based on the mixture:
-
If Solid: Assign state-specific codes for "Toxic Organic Solid."
-
If in Halogenated Solvent (DCM/Chloroform): F002 (Spent halogenated solvents).
-
If in Non-Halogenated Solvent (Methanol): D001 (Ignitable) + potentially D002 (if acidic).[1]
Part 5: Emergency Spill Response (Immediate Action)
If a container breaches in the lab:
-
Evacuate & Ventilate: The dust is a respiratory irritant.[1] Clear the area for 15 minutes to allow HVAC to cycle air.
-
PPE Up: Don double nitrile gloves , safety goggles, and a P100 respirator (or N95 minimum).[1]
-
Containment:
-
Decontamination: Wipe surfaces with a mild surfactant (soap/water) followed by 70% Isopropanol.[1] Place all cleanup materials into the Solid Halogenated Waste bin.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]
-
U.S. Environmental Protection Agency. (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. EPA.gov.[1] [Link]
Sources
Personal Protective Equipment (PPE) & Handling Guide: Methyl 2-amino-3-bromo-4-chlorobenzoate
Executive Summary: The "Analog" Safety Principle
As researchers, we often handle intermediates like Methyl 2-amino-3-bromo-4-chlorobenzoate (a poly-halogenated anthranilate) that lack extensive, compound-specific toxicological datasets.[1] In the absence of a specific REACH dossier or comprehensive SDS for this exact isomer, we must apply the Precautionary Principle.
We derive our safety profile from the Structure-Activity Relationship (SAR) of its closest analogs: Methyl 2-amino-4-chlorobenzoate and Methyl 2-amino-3-bromobenzoate.[1]
The Critical Hazards:
-
Respiratory Irritation (STOT SE 3): Halogenated benzoates are potent respiratory irritants.
-
Ocular Damage (Eye Irrit.[2][3][4] 2A): Crystalline dusts from this class can cause severe mechanical and chemical corneal abrasion.
-
Absorption Potential: As an aniline derivative, there is a theoretical risk of transdermal absorption leading to methemoglobinemia, although the ester group mitigates this compared to the free acid.
Risk Assessment & Hazard Identification
Before selecting PPE, we must quantify the risk based on the state of matter.
| Hazard Class | GHS Classification (Predicted) | Operational Risk |
| Physical | Combustible Dust | Low (unless milling/grinding >500g).[1] |
| Health | Skin Irrit. 2 (H315) | Moderate: Causes inflammation upon contact. |
| Health | Eye Irrit.[2][3][4][5][6][7][8] 2A (H319) | High: Dust is highly irritating to mucous membranes. |
| Health | STOT SE 3 (H335) | High: Inhalation of dust/vapors triggers respiratory distress. |
| Systemic | Acute Tox. 4 (Oral) | Moderate: Harmful if swallowed (Analog based). |
PPE Matrix: The Defense System
This is not a suggestion list; it is a mandatory barrier protocol .
A. Personal Protective Equipment (PPE) Table
| Component | Specification | Rationale (Causality) |
| Hand Protection (Primary) | Nitrile (0.11 mm / 4-5 mil) | Standard protection against solid dust.[1] Nitrile provides excellent resistance to the benzoate ester functionality. |
| Hand Protection (Secondary) | Double-Gloving (Laminate) | REQUIRED if in solution (DCM/THF). Halogenated solvents permeate standard nitrile in <5 mins. The inner glove protects against the solvent carrier. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1 / EN 166) | Safety glasses are insufficient. Air currents in fume hoods can turbulence lightweight dust into the gap between glasses and the face. |
| Respiratory | Fume Hood (Primary) | Do not use N95s as a primary control. All open handling must occur inside a certified fume hood. |
| Body Protection | Lab Coat (Poly/Cotton) + Tyvek Sleeves | Anthranilates are "sticky" solids. Disposable Tyvek sleeves prevent cuff contamination, which is the #1 source of desk/keyboard cross-contamination. |
B. Respiratory Decision Logic (Graphviz)
The following diagram illustrates the decision matrix for respiratory protection based on the operational state.
Figure 1: Respiratory Protection Decision Tree. Note that working outside a fume hood (Red nodes) requires escalated respiratory protection.
Operational Protocols
Protocol A: Safe Weighing of Solids
Context: Static electricity often causes halogenated benzoates to "jump" or disperse during weighing.
-
Preparation: Place the analytical balance inside the fume hood or a vented balance enclosure. If this is impossible, use the "tare-and-transport" method.[1]
-
Tare-and-Transport:
-
Tare the vial/flask outside the hood.
-
Bring the vial and the chemical container into the hood.
-
Transfer the solid into the vial inside the hood.
-
Cap the vial tightly.
-
Wipe the exterior of the vial with a Kimwipe dampened with ethanol (to remove invisible dust).
-
Return to the balance to measure the final weight.
-
-
Decontamination: Immediately dispose of the Kimwipe as solid hazardous waste.
Protocol B: Handling Solutions (Reaction Setup)
Context: When dissolved (e.g., in Dichloromethane or Ethyl Acetate), the permeation risk increases 10x.
-
Glove Protocol: Don a pair of 4-mil nitrile gloves. Inspect for pinholes. Don a second pair of nitrile gloves (or Silver Shield laminate if using DCM) over the first.
-
Transfer: Use positive-displacement pipettes or glass syringes for transfer to avoid dripping.
-
Spill Management: If a drop lands on the glove:
Waste Disposal & Decontamination[7][10]
Proper disposal is a legal and ethical requirement. This compound is a Halogenated Organic .
Disposal Workflow
| Waste Stream | Classification | Container Labeling |
| Mother Liquor / Solvents | Halogenated Organic Liquid | "Contains: Methyl 2-amino-3-bromo-4-chlorobenzoate, Dichloromethane (or solvent used).[1] Hazard: Irritant, Toxic."[1] |
| Solid Waste | Solid Hazardous Waste | "Contaminated Solids: Gloves, Weigh boats, Kimwipes contaminated with Halogenated Benzoates." |
| Glassware | Sharps / Glass | Triple rinse with Acetone before disposal. Collect the acetone rinse in the Halogenated Liquid stream. |
Disposal Logic Diagram (Graphviz)
Figure 2: Waste Stream Segregation.[1] Note: Because the compound itself contains Bromine and Chlorine, it is best practice to default to the Halogenated Waste stream even if the solvent is non-halogenated (e.g., Ethanol), to prevent contamination of fuel-blending waste streams.[1]
Emergency Response
-
Eye Contact: Flush immediately with water for 15 minutes .[2][5][10] Hold eyelids open. The mechanical abrasion of the crystals is as damaging as the chemical irritation. Seek medical attention.
-
Skin Contact: Wash with soap and water.[2][5][6][7][8][10] Do not use ethanol or acetone to wash skin; this enhances absorption.
-
Spill (Solid): Do not sweep (creates dust). Wet a paper towel with water, lay it over the powder to dampen it, then scoop it up.
References
-
Fisher Scientific. (2023). Safety Data Sheet: Methyl 2-amino-4-chlorobenzoate. Retrieved from (Analogous Hazard Data).
-
PubChem. (n.d.).[11] Compound Summary: Methyl 2-amino-3-bromobenzoate.[1] National Library of Medicine. Retrieved from .[1]
-
American Chemical Society (ACS). (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Retrieved from .
-
Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: Solvents. Retrieved from .
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
